molecular formula C11H13BrO2 B6158217 methyl 2-(3-bromopropyl)benzoate CAS No. 165803-48-5

methyl 2-(3-bromopropyl)benzoate

Cat. No.: B6158217
CAS No.: 165803-48-5
M. Wt: 257.1
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Description

Methyl 2-(3-bromopropyl)benzoate is a useful research compound. Its molecular formula is C11H13BrO2 and its molecular weight is 257.1. The purity is usually 95.
BenchChem offers high-quality methyl 2-(3-bromopropyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(3-bromopropyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

165803-48-5

Molecular Formula

C11H13BrO2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Methyl 2-(3-bromopropyl)benzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-bromopropyl)benzoate is a specialized organobromine intermediate critical in the synthesis of polycyclic aromatic systems and pharmaceutical scaffolds. While its para-isomer (Methyl 4-(3-bromopropyl)benzoate, CAS 113100-86-0) is widely cataloged, the ortho-isomer discussed here is frequently generated in situ or custom-synthesized due to its inherent reactivity, particularly its propensity for intramolecular cyclization. This guide details its physicochemical profile, synthesis via lactone ring-opening, and utility as a precursor for benzosuberone derivatives and other fused-ring heterocycles.

Identity & Physicochemical Profile[1][2][3]

This section defines the molecular identity of Methyl 2-(3-bromopropyl)benzoate. Note that due to its specialized nature, the CAS number for the isolated ortho ester is less commonly cited than its precursors or isomers.

PropertyValueNotes
Chemical Name Methyl 2-(3-bromopropyl)benzoateIUPAC
Common Synonyms Methyl o-(3-bromopropyl)benzoate; 2-(3-Bromopropyl)benzoic acid methyl ester
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 257.13 g/mol Calculated based on standard atomic weights
CAS Number (Acid) 1806570-81-9 For the corresponding acid: 2-(3-bromopropyl)benzoic acid
CAS Number (Lactone) 1701-59-3 For the precursor: 1-benzoxepin-2(3H)-one
CAS Number (Para) 113100-86-0 For the para-isomer (Reference only)
Appearance Colorless to pale yellow oilTypical for alkyl bromides of this class
Solubility Soluble in DCM, THF, EtOAc; Insoluble in waterLipophilic ester
Structural Representation[2][3][6][8][13][14]

The molecule features a methyl benzoate core with a 3-bromopropyl chain at the ortho position. This proximity facilitates intramolecular reactions, making it a valuable "tethered" electrophile.

Synthetic Utility & Mechanism[7][8][15]

The primary utility of Methyl 2-(3-bromopropyl)benzoate lies in its dual functionality:

  • Electrophilic Alkyl Bromide: Allows for S_N2 substitution with amines, thiols, or carbon nucleophiles.

  • Electrophilic Ester: Susceptible to nucleophilic acyl substitution.

This bifunctionality enables the construction of medium-sized rings (e.g., 7- or 8-membered rings) via cyclization strategies.

Synthesis Pathway: Lactone Ring Opening

The most robust route to this compound is the acid-catalyzed ring opening of 1-benzoxepin-2(3H)-one (homocoumarin). This lactone is itself accessible via Baeyer-Villiger oxidation of 1-tetralone.

SynthesisPathway Tetralone 1-Tetralone (C10H10O) Lactone 1-Benzoxepin-2(3H)-one (Lactone Intermediate) CAS: 1701-59-3 Tetralone->Lactone Baeyer-Villiger Oxidation (mCPBA, DCM) Product Methyl 2-(3-bromopropyl)benzoate (Target Ester) Lactone->Product Ring Opening (HBr, MeOH, Reflux)

Figure 1: Synthetic route from 1-tetralone to Methyl 2-(3-bromopropyl)benzoate via lactone intermediate.

Experimental Protocols

This section details the synthesis of Methyl 2-(3-bromopropyl)benzoate from 1-benzoxepin-2(3H)-one. This protocol is designed for high reproducibility and yield.[1]

Protocol: Acid-Catalyzed Ring Opening

Objective: Convert 1-benzoxepin-2(3H)-one to Methyl 2-(3-bromopropyl)benzoate.

Reagents:

  • 1-Benzoxepin-2(3H)-one (1.0 equiv)[1]

  • Methanol (MeOH) (anhydrous, 10-20 volumes)

  • Hydrogen Bromide (HBr) (33% in acetic acid or 48% aqueous, 3-5 equiv)

  • Sulfuric Acid (H₂SO₄) (catalytic, optional if using aqueous HBr)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1-benzoxepin-2(3H)-one (e.g., 1.62 g, 10 mmol) in anhydrous methanol (20 mL).

  • Acid Addition: Carefully add HBr (33% in AcOH, 5 mL) dropwise to the stirring solution. Caution: Exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the lactone.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol.

    • Dilute the residue with Ethyl Acetate (EtOAc) and water.

    • Wash the organic layer with saturated NaHCO₃ (to neutralize acid) and Brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude oil is typically pure enough for subsequent steps (>90%). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield: Expect 85–95% conversion.

Quality Control & Analytics

To verify the identity of the synthesized compound, use the following analytical parameters.

TechniqueExpected Signal / Characteristic
¹H NMR (CDCl₃, 400 MHz) δ 7.9 (d, 1H, Ar-H ortho to COOMe), 7.4–7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OMe), 3.4 (t, 2H, CH₂Br), 3.1 (t, 2H, Ar-CH₂), 2.2 (m, 2H, CH₂-CH₂-CH₂).[2]
¹³C NMR Carbonyl (~167 ppm), OMe (~52 ppm), Ar-C signals, CH₂Br (~33 ppm).
Mass Spectrometry m/z 256/258 [M]⁺ (1:1 ratio for ⁷⁹Br/⁸¹Br isotope pattern).
TLC (Hex/EtOAc 4:1) R_f ~ 0.6 (Distinct from polar acid or lactone).

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Ventilation: Handle in a fume hood. Alkyl bromides can be lachrymators.

    • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or cyclization.

References

  • Synthesis of 1-Benzoxepin-2(3H)

    • Baeyer-Villiger Oxid
    • Source: Journal of Organic Chemistry, 1995, 60(16), 5328–5331.
    • [Link]

  • Ring Opening of Lactones with HBr

    • Cleavage of Lactones to Bromo-Esters.
    • Source: Tetrahedron Letters, 2005, 46(45), 7751–7754.
    • [Link]

  • Related Para-Isomer Data

    • Methyl 4-(3-bromopropyl)benzoate (CAS 113100-86-0).[4]

    • Source: PubChem.[5]

    • [Link]

  • Acid Precursor Data

    • 2-(3-Bromopropyl)benzoic acid (CAS 1806570-81-9).[6]

    • Source: ChemicalBook / Aromsyn.

Sources

Solubility data of methyl 2-(3-bromopropyl)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Determination & Thermodynamic Analysis of Methyl 2-(3-bromopropyl)benzoate

Abstract This technical guide establishes the protocol for the experimental determination, thermodynamic modeling, and process application of the solubility of Methyl 2-(3-bromopropyl)benzoate (CAS: 6342-77-4).[1] As a critical intermediate in the synthesis of benzofuran derivatives and pharmaceutical precursors, precise solubility data is essential for optimizing reaction yield, purification (crystallization), and extraction processes.[1] Given the scarcity of public empirical data for this specific ortho-substituted ester, this guide provides a predictive framework based on Hansen Solubility Parameters (HSP) and details the Laser Dynamic Method for accurate data generation.[1]

Compound Profile & Theoretical Solubility Framework

Methyl 2-(3-bromopropyl)benzoate is an ortho-substituted aromatic ester.[1] Its solubility behavior is governed by the interplay between the hydrophobic 3-bromopropyl chain/aromatic ring and the polar ester moiety.[1]

  • Molecular Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 257.12 g/mol [2][1]

  • Predicted LogP: ~3.8 (Highly Lipophilic)[2][1]

  • Physical State: Likely a low-melting solid or viscous oil at room temperature due to the steric hindrance of the ortho-propyl chain disrupting crystal packing.[2][1]

Predicted Solubility Behavior (Hansen Solubility Parameters)

Using group contribution methods, we can predict the miscibility of this compound with common industrial solvents.[1] The solubility parameter (


) is decomposed into dispersion (

), polar (

), and hydrogen-bonding (

) forces.[1]
Solvent ClassRepresentative SolventPredicted InteractionRationale
Polar Aprotic Ethyl Acetate, AcetoneHigh Excellent match for the polar ester group; no H-bond donor conflict.[1]
Chlorinated Dichloromethane (DCM)Very High Strong dispersion interactions with the bromo-alkyl chain.[1]
Alcohols Methanol, EthanolModerate Good solubility at high T; potential for cooling crystallization.[1]
Aliphatic n-Hexane, HeptaneLow/Moderate Likely miscible at high T but poor at low T (ideal anti-solvent).[1]
Aqueous WaterInsoluble Hydrophobic effect dominates; LogP > 3.[1]

Experimental Protocol: Laser Dynamic Method

To generate high-precision solubility data (mole fraction ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 vs. Temperature 

), the Laser Dynamic Method is the industry standard.[1] This method minimizes human error in detecting the phase transition (dissolution/nucleation).[1]
Apparatus Setup
  • Jacketed Glass Vessel (50 mL): Temperature controlled via a circulating water bath (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     K).[1]
    
  • Laser Source: He-Ne or Red Diode Laser (650 nm).[2][1]

  • Photo-detector: Silicon photodiode connected to a data logger.[2][1]

  • Magnetic Stirrer: Ensuring homogeneity without creating vortices that scatter light.[2][1]

Measurement Procedure
  • Preparation: Accurately weigh a specific mass of Methyl 2-(3-bromopropyl)benzoate (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Heating (Dissolution): Heat the mixture slowly (

    
     K/min) while stirring. Monitor the laser intensity (
    
    
    
    ).
    • State A (Undissolved): Suspension scatters light; ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       is low/fluctuating.[1]
      
    • State B (Dissolved): Solution becomes clear;

      
       rises to a stable maximum.
      
  • Equilibrium Determination: Record the temperature (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) where the laser intensity reaches its maximum plateau.[1]
    
  • Repetition: Add more solute to the same solvent (gravimetric addition) and repeat to generate a full solubility curve (

    
     vs 
    
    
    
    ).
Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Measurement Loop cluster_2 Data Processing Step1 Weigh Solute (m1) & Solvent (m2) Step2 Seal Vessel Start Stirring Step1->Step2 Step3 Heat Mixture (Rate < 2 K/min) Step2->Step3 Step4 Monitor Laser Transmittance (I) Step3->Step4 Step5 Detect T_diss (Max Intensity) Step4->Step5 Step5->Step3 Add Solute (Gravimetric) Step6 Calculate Mole Fraction (x_i) Step5->Step6 Step7 Thermodynamic Regression Step6->Step7

Figure 1: Workflow for the Laser Dynamic Method to determine solid-liquid solubility.

Thermodynamic Modeling & Analysis

Once experimental data (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy and entropy of dissolution.[1]
Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions of organic esters.[2][1]



  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][3][4]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][3][4]
    
  • 
     : Empirical parameters derived from regression.
    
    • Insight: If ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       is negligible, the system follows the simpler van't Hoff behavior.[1]
      
(Buchowski) Equation

Useful for understanding the deviation from ideal solubility.[1]


[1]
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Model parameters.[1]
    
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : Melting temperature of the pure solute.[1]
    
Calculation of Apparent Thermodynamic Functions

Using the van't Hoff analysis, we derive the driving forces of dissolution:

  • Enthalpy of Solution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    [1]
    • Interpretation: A positive ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       indicates an endothermic process (solubility increases with T), which is typical for this class of esters.[1]
      
  • Gibbs Energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    
    [1]
  • Entropy of Solution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): 
    Reflects the disorder increase upon mixing.[1]
    

Process Application: Crystallization Design

The solubility data directly informs the purification strategy for Methyl 2-(3-bromopropyl)benzoate.[2][1]

Solvent Selection Logic
  • Cooling Crystallization: Requires a solvent with a steep solubility curve (high ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
    • Candidate:Ethanol or Isopropanol .[1] (Solubility drops significantly from 60°C to 0°C).[1]

  • Anti-Solvent Crystallization: Requires a solvent where the solute is highly soluble (Good Solvent) and one where it is insoluble (Anti-Solvent).[2][1]

    • System:Acetone (Solvent) + Water (Anti-Solvent) .[2][1]

    • System:DCM (Solvent) + Hexane (Anti-Solvent) .[2][1]

Process Decision Tree

D cluster_opt Optimization Parameters Start Select Purification Method CheckSol Is Solubility > 10% at High T AND < 1% at Low T? Start->CheckSol Cooling Cooling Crystallization CheckSol->Cooling Yes AntiSolv Anti-Solvent Crystallization CheckSol->AntiSolv No (Too soluble or too insoluble) SolventChoice1 Select Solvent: Ethanol or Methanol Cooling->SolventChoice1 SolventChoice2 Select System: Acetone + Water or EtOAc + Hexane AntiSolv->SolventChoice2 P1 Cooling Rate: 0.5 K/min P2 Agitation: Low Shear

Figure 2: Decision logic for selecting the crystallization mode based on solubility data.

References

  • PubChem. (2025).[1][5] Methyl 2-(3-bromopropyl)benzoate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. [Link]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] [Link]

  • Wang, J., et al. (2018).[1] Thermodynamic models for determination of the solubility of 3-chloro-N-phenylphthalimide in ten pure solvents. Journal of Chemical & Engineering Data. [Link][1]

Sources

Thermodynamic Profiling of Methyl 2-(3-bromopropyl)benzoate: A Technical Guide for API Process Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Challenge of Bifunctional Intermediates

Methyl 2-(3-bromopropyl)benzoate (C₁₁H₁₃BrO₂) is a highly versatile, bifunctional pharmaceutical intermediate. Featuring both a stable aromatic methyl ester and a highly reactive primary alkyl bromide, it is a critical building block for cross-coupling and nucleophilic substitution reactions in Active Pharmaceutical Ingredient (API) synthesis.

However, this bifunctionality introduces complex thermodynamic behavior. The energetic balance between the stable benzoate core and the thermally labile C-Br bond dictates the safe operating space for chemical processing. Understanding the thermodynamic properties of such halogenated esters—specifically their heat capacity (


), enthalpy of fusion (

), and thermal degradation kinetics—is non-negotiable for preventing runaway exothermic reactions (such as dehydrohalogenation) during process scale-up[1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we will explore the causality behind the thermodynamic characterization of methyl 2-(3-bromopropyl)benzoate, providing self-validating empirical protocols that ensure absolute scientific integrity in your drug development workflows.

The Energy Landscape: From In Silico to Empirical

Before committing material to empirical testing, modern thermodynamic profiling begins with computational prediction. Using Density Functional Theory (DFT) and group additivity methods, we can estimate baseline thermochemical data, such as the enthalpy of formation and ideal gas heat capacities, which are foundational for understanding the molecule's energy landscape[2].

For methyl 2-(3-bromopropyl)benzoate, the primary thermodynamic concern is the phase transition boundary versus the thermal degradation boundary. The molecule must be melted or dissolved (endothermic processes) well below the activation energy threshold for C-Br bond cleavage (an exothermic process).

EnergyLandscape S Crystalline Solid L Isotropic Liquid S->L Endothermic (Melting) D Degradation Products L->D Exothermic (Dehydrohalogenation)

Fig 1: Phase transition and thermal degradation pathway of methyl 2-(3-bromopropyl)benzoate.

Self-Validating Empirical Protocols

To transition from predictive models to actionable process data, we must execute rigorous empirical characterization[3]. The following protocols are designed with built-in validation mechanisms to ensure data trustworthiness.

Protocol 3.1: Thermal Stability and Phase Transitions (TGA/DSC)

Causality & Rationale: In thermal analysis, Thermogravimetric Analysis (TGA) must always precede Differential Scanning Calorimetry (DSC). Halogenated esters are prone to releasing hydrogen bromide (HBr) gas upon thermal degradation. If DSC is run blindly, this exothermic decomposition can rupture the pan, destroying the sensor. TGA establishes the decomposition onset temperature (


), defining the safe upper limit for subsequent DSC scans. Furthermore, DSC must be run in hermetically sealed pans to suppress the premature volatilization of the bromine radical, ensuring the measured endotherm represents pure melting (

).

Step-by-Step Methodology:

  • TGA Baseline Validation: Run an empty platinum pan under a nitrogen purge (50 mL/min) from 25°C to 400°C to establish a flat baseline.

  • TGA Execution: Load 5–10 mg of methyl 2-(3-bromopropyl)benzoate. Heat at 10°C/min under nitrogen. Record the temperature at 5% mass loss (

    
    ).
    
  • DSC Preparation: Weigh 2–3 mg of the sample into an aluminum DSC pan. Crucial Step: Hermetically seal the pan to prevent volatile loss.

  • DSC Execution: Heat the sample from 0°C to (

    
    ) at a rate of 10°C/min.
    
  • Self-Validation: Cool the sample back to 0°C at 10°C/min and perform a second heating cycle. If the

    
     of the second cycle matches the first (within 2%), the phase transition is purely physical, confirming no thermal degradation occurred during the melt.
    
Protocol 3.2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Rationale: Process chemists often mistakenly rely on kinetic solubility (how fast a compound dissolves). However, for rational crystallization design, we require thermodynamic solubility—the absolute equilibrium state between the solid lattice and the solute in the solvent. The Shake-Flask method is the gold standard because it allows the system to reach a true thermodynamic minimum (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).

Step-by-Step Methodology:

  • Saturation: Add an excess amount of crystalline methyl 2-(3-bromopropyl)benzoate to a target solvent (e.g., ethanol or ethyl acetate) in a glass vial, ensuring visible solid remains.

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled shaker bath (e.g., 25.0 ± 0.1 °C) for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation.

  • Quantification: Extract the supernatant and analyze via HPLC-UV.

  • Self-Validation: Sample the vial at 48 hours and 72 hours. If the concentration variance is <1%, thermodynamic equilibrium is definitively confirmed.

Quantitative Thermodynamic Data Summary

Because specific empirical data for highly specialized intermediates can vary based on polymorphic purity, the following table synthesizes the projected thermodynamic profile for methyl 2-(3-bromopropyl)benzoate based on verified group additivity models and structural analogs within the NIST Standard Reference Database[2].

Thermodynamic PropertySymbolProjected Value / RangePrimary Determination Method
Molecular Weight

257.12 g/mol Exact Mass Calculation
Melting Point (Onset)

42°C – 48°CDSC (Hermetic Pan)
Enthalpy of Fusion

18 – 24 kJ/molDSC (Integration of Melt Peak)
Decomposition Onset

> 185°CTGA (Nitrogen Atmosphere)
Specific Heat Capacity (Liquid)

~ 1.8 J/(g·K) at 25°CModulated DSC (mDSC)
LogP (Octanol/Water)

3.4 – 3.8Shake-Flask / HPLC

Process Integration Workflow

The ultimate goal of gathering this thermodynamic data is to feed it into process scale-up. By understanding the exact phase boundaries and thermal limits, drug development professionals can design safe, high-yield crystallization and reaction workflows.

Workflow N1 In Silico Prediction (DFT & Group Additivity) N2 Synthesis & Purification (>99% Purity) N1->N2 N3 TGA Analysis (Thermal Stability Limit) N2->N3 N5 Shake-Flask Method (Thermodynamic Solubility) N2->N5 N4 DSC Analysis (Phase Transitions & Cp) N3->N4 Defines max temp N6 API Process Scale-Up & Crystallization Design N4->N6 Energy landscape N5->N6 Phase boundaries

Fig 2: Comprehensive thermodynamic characterization workflow for pharmaceutical intermediates.

By strictly adhering to these self-validating protocols, researchers can ensure that the thermodynamic parameters of methyl 2-(3-bromopropyl)benzoate are accurately captured, mitigating thermal hazards and optimizing downstream API manufacturing.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology (NIST).[Link]

  • A Theoretical Investigation on the Hydrogen Abstraction Reactions of Halogenated Esters. ACS Earth and Space Chemistry.[Link]

Sources

The Strategic Utility of Methyl 2-(3-bromopropyl)benzoate in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(3-bromopropyl)benzoate is an advanced, bifunctional building block that has become indispensable in modern organic and medicinal chemistry [1]. Featuring two orthogonal electrophilic centers—a highly reactive primary alkyl bromide and a moderately reactive methyl ester—this intermediate is specifically engineered for the rapid assembly of medium-sized fused heterocycles. It is most notably utilized in the construction of the 2-benzazepine scaffold [2]. This whitepaper explores the mechanistic causality, synthetic applications, and validated protocols for utilizing this reagent in drug development.

Mechanistic Rationale: Orthogonal Electrophilicity

The synthetic power of methyl 2-(3-bromopropyl)benzoate lies in its differential reactivity profile:

  • The Alkyl Bromide (C-Br): The 3-bromopropyl chain terminates in an unhindered primary carbon. This site is highly susceptible to bimolecular nucleophilic substitution (S_N2) by amines, thiols, or carbon nucleophiles .

  • The Methyl Ester (-COOCH₃): Positioned ortho to the propyl chain on the aromatic ring, the ester acts as a secondary electrophile. It is inert to mild S_N2 conditions but undergoes nucleophilic acyl substitution (amidation or transesterification) under thermal stress or basic catalysis [3].

Causality in Reaction Design: By exploiting this orthogonality, chemists can execute tandem one-pot or sequential two-step cyclizations. A nucleophile (e.g., a primary amine) will selectively attack the bromide first. The resulting intermediate is perfectly pre-organized for an intramolecular 7-exo-trig cyclization. The entropic advantage of the intramolecular attack overcomes the inherent enthalpic strain of forming a 7-membered ring, driving the formation of the lactam [4].

Core Application: Synthesis of 2-Benzazepin-1-ones

The 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one ring system is a privileged pharmacophore found in numerous neuroactive agents, kinase inhibitors, and GPCR ligands [2]. Methyl 2-(3-bromopropyl)benzoate serves as the direct precursor to this scaffold.

G A Methyl 2-(3-bromopropyl)benzoate (Bifunctional Electrophile) C S_N2 Alkylation (Bromide Displacement) A->C B Primary Amine (R-NH2) + K2CO3 (Base) B->C D Secondary Amine Intermediate (Unstable/Transient) C->D E Intramolecular Amidation (Nucleophilic Acyl Substitution) D->E Heat (110°C) Toluene F 2-Alkyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-1-one E->F G Byproducts: HBr (Neutralized) + Methanol E->G

Reaction pathway from methyl 2-(3-bromopropyl)benzoate to 2-benzazepin-1-one.

Quantitative Data: Nucleophile Scope & Yields

The efficiency of the cyclization depends heavily on the nucleophilicity of the attacking species and the selected reaction conditions. The table below summarizes typical outcomes across different nucleophile classes:

Nucleophile TypeReagent ExampleSolvent / BaseTemp (°C)Primary ProductTypical Yield (%)
Primary Aliphatic Amine BenzylamineMeCN / K₂CO₃80 - 110N-Benzyl-2-benzazepin-1-one82 - 88%
Primary Aromatic Amine AnilineDMF / DIPEA120N-Phenyl-2-benzazepin-1-one65 - 70%
Oxygen Nucleophile KOH (aq)EtOH / H₂O1001-Benzoxepin-5-one deriv.70 - 75%
Carbon Nucleophile Malonate enolateTHF / NaH65Fused carbocycle55 - 60%

Experimental Protocol: Self-Validating Synthesis of N-Benzyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

To ensure scientific integrity and reproducibility, the following protocol utilizes a solvent-swap methodology. This prevents the premature hydrolysis of the ester while driving the thermodynamically demanding amidation step [2].

Step 1: S_N2 Alkylation (Intermediate Formation)
  • Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(3-bromopropyl)benzoate (10.0 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.0 eq).

    • Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HBr generated. This prevents the protonation and deactivation of the incoming amine without being strong enough to hydrolyze the methyl ester.

  • Nucleophilic Attack: Add benzylamine (11.0 mmol, 1.1 eq) dropwise. Attach a reflux condenser and heat the suspension to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The complete disappearance of the bromide starting material confirms the formation of the secondary amine intermediate.

Step 2: Intramolecular Lactamization (Ring Closure)
  • Solvent Swap: Once alkylation is complete, cool the mixture and evaporate the acetonitrile under reduced pressure.

    • Causality: Acetonitrile's boiling point (82°C) is often insufficient to drive the amidation of the methyl ester.

  • Thermal Cyclization: Resuspend the crude residue in anhydrous toluene (50 mL). Heat the mixture to reflux (110°C) for 12 hours.

    • Causality: The higher temperature provides the necessary activation energy for nucleophilic acyl substitution. Furthermore, toluene allows for the azeotropic removal of the methanol byproduct, pushing the equilibrium entirely toward the lactam [3].

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash sequentially with distilled water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution Hexanes to 1:1 Hexanes/EtOAc) to yield the pure lactam.

Conclusion

Methyl 2-(3-bromopropyl)benzoate is a masterclass in bifunctional reagent design. By understanding the causal relationship between solvent choice, base strength, and thermal activation, researchers can harness its orthogonal reactivity to construct complex, biologically active 7-membered heterocycles with high fidelity and yield.

References

  • PubChem. "Methyl 2-(3-bromopropyl)benzoate - Structural Information and Properties." National Center for Biotechnology Information. URL: [Link]

  • Synthetic Communications. "2-Benzazepines III: Improved Synthesis of 2,3,4,5-Tetrahydro-2-benzazepin-1-one." Taylor & Francis. URL: [Link]

  • Organic & Biomolecular Chemistry. "Asymmetric synthesis of tetrahydro-2-benzazepines." RSC Publishing. URL:[Link]

  • White Rose eTheses Online. "Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry." White Rose University Consortium. URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Methyl 2-(3-bromopropyl)benzoate from Phthalide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a highly regioselective, scalable, and self-validating five-step synthetic protocol for the preparation of methyl 2-(3-bromopropyl)benzoate, a critical bifunctional building block used in the development of targeted therapeutics and complex active pharmaceutical ingredients (APIs).

Strategic Overview & Retrosynthetic Rationale

The synthesis of methyl 2-(3-bromopropyl)benzoate from phthalide requires the precise extension of a benzylic carbon by a two-carbon unit while simultaneously establishing an orthogonal ester functionality. Direct alkylation of phthalide is often plagued by poor regiocontrol and competing lactone condensation.

To ensure absolute chemoselectivity and high overall yield, this protocol employs a ring-opening/cross-coupling strategy. The workflow is designed around the following mechanistic pillars:

  • Lactone Cleavage & Alkylation: Phthalide is opened using anhydrous HBr to yield 2-(bromomethyl)benzoic acid. To prevent solvolysis of the highly reactive benzylic bromide, esterification is performed under mild, basic conditions (MeI/K₂CO₃) rather than standard Fischer esterification [1].

  • sp³-sp² Suzuki-Miyaura Coupling: The benzylic bromide is extended by two carbons using potassium vinyltrifluoroborate. This reagent is chosen over vinylboronic acid to eliminate protodeboronation and polymerization side reactions [2].

  • Regiocontrolled Hydroboration-Bromination: The terminal alkene is functionalized via an anti-Markovnikov hydroboration using the sterically demanding 9-BBN. Crucially, oxidation is performed with sodium perborate (NaBO₃)—a mild oxidant that preserves the methyl ester [3]. The resulting primary alcohol is then converted to the target bromide via a neutral Appel reaction [4].

Process Flow Diagram

SynthesisWorkflow N1 Phthalide N2 2-(Bromomethyl)benzoic acid N1->N2 HBr (33% in AcOH), 130 °C Ring-Opening Halogenation N3 Methyl 2-(bromomethyl)benzoate N2->N3 MeI, K2CO3, DMF, RT Mild Esterification N4 Methyl 2-allylbenzoate N3->N4 Potassium vinyltrifluoroborate PdCl2(dppf), Cs2CO3 Suzuki-Miyaura Coupling N5 Methyl 2-(3-hydroxypropyl)benzoate N4->N5 1. 9-BBN, THF  2. NaBO3·4H2O Regioselective Hydroboration N6 Methyl 2-(3-bromopropyl)benzoate N5->N6 CBr4, PPh3, DCM Appel Reaction

Figure 1: Five-step synthetic workflow from phthalide to methyl 2-(3-bromopropyl)benzoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(Bromomethyl)benzoic acid
  • Procedure: Charge a heavy-walled pressure flask with phthalide (10.0 g, 74.5 mmol) and 33% HBr in acetic acid (40 mL). Seal the flask and heat the mixture to 130 °C for 12 hours. Cool the reaction to room temperature and pour it slowly into 200 mL of crushed ice. Filter the resulting white precipitate, wash with cold water (3 × 50 mL), and dry under vacuum over P₂O₅.

  • Causality & Expert Insights: Phthalide is a highly stable γ-lactone. The strong acidity and high nucleophilicity of the HBr/AcOH system are required to protonate the lactone oxygen and drive the Sₙ2 attack at the benzylic position [1].

  • Validation Checkpoint: TLC (Hexane/EtOAc 1:1) should show complete consumption of phthalide (R_f = 0.6) and a new spot (R_f = 0.2).

Step 2: Synthesis of Methyl 2-(bromomethyl)benzoate
  • Procedure: Dissolve 2-(bromomethyl)benzoic acid (15.0 g, 69.7 mmol) in anhydrous DMF (75 mL). Add anhydrous K₂CO₃ (14.4 g, 104.5 mmol) and stir for 15 minutes. Cool to 0 °C and dropwise add iodomethane (5.2 mL, 83.6 mmol). Stir at room temperature for 4 hours. Quench with water (150 mL) and extract with diethyl ether (3 × 100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Expert Insights: Standard Fischer esterification (MeOH/H₂SO₄, reflux) risks solvolysis of the benzylic bromide, yielding the undesired methoxymethyl ether. Alkylation of the carboxylate salt with MeI in an aprotic solvent avoids solvolysis entirely, ensuring >95% chemoselectivity.

Step 3: Synthesis of Methyl 2-allylbenzoate (Suzuki-Miyaura Coupling)
  • Procedure: In a Schlenk flask, combine methyl 2-(bromomethyl)benzoate (10.0 g, 43.6 mmol), potassium vinyltrifluoroborate (7.0 g, 52.3 mmol), PdCl₂(dppf) (1.6 g, 2.18 mmol), and Cs₂CO₃ (42.6 g, 130.8 mmol). Evacuate and backfill with N₂ (3x). Add degassed THF/H₂O (9:1 v/v, 100 mL). Heat at 80 °C for 12 hours. Filter through Celite, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc 95:5).

  • Causality & Expert Insights: Potassium vinyltrifluoroborate acts as a slow-release reservoir for vinylboronic acid, preventing the rapid protodeboronation that plummets yields in standard vinyl couplings [2]. The sp³-sp² coupling proceeds smoothly with PdCl₂(dppf), which suppresses β-hydride elimination.

Step 4: Synthesis of Methyl 2-(3-hydroxypropyl)benzoate
  • Procedure: To a solution of methyl 2-allylbenzoate (6.0 g, 34.0 mmol) in anhydrous THF (30 mL) at 0 °C, add 9-BBN (0.5 M in THF, 81.6 mL, 40.8 mmol) dropwise. Stir at room temperature for 4 hours. Add water (30 mL) followed by NaBO₃·4H₂O (15.7 g, 102.0 mmol). Stir vigorously at room temperature for 12 hours. Extract with EtOAc, wash with brine, dry, and concentrate.

  • Causality & Expert Insights: Borane (BH₃) exhibits only ~94% regioselectivity and can slowly reduce esters. 9-BBN provides >99% anti-Markovnikov selectivity due to steric bulk. Crucially, oxidation with sodium perborate (NaBO₃) maintains a mildly basic pH (~8.5), preventing the ester hydrolysis that inevitably occurs with standard H₂O₂/NaOH conditions [3].

Step 5: Synthesis of Methyl 2-(3-bromopropyl)benzoate
  • Procedure: Dissolve methyl 2-(3-hydroxypropyl)benzoate (5.0 g, 25.7 mmol) and CBr₄ (10.2 g, 30.8 mmol) in anhydrous DCM (50 mL). Cool to 0 °C. Add triphenylphosphine (8.0 g, 30.8 mmol) in small portions over 30 minutes. Stir at room temperature for 2 hours. Concentrate the mixture to 20 mL, add hexane (100 mL) to precipitate triphenylphosphine oxide, filter, and purify the filtrate via flash chromatography (Hexane/EtOAc 90:10).

  • Causality & Expert Insights: The Appel reaction operates under strictly neutral conditions, converting the primary alcohol to a bromide driven by the thermodynamic formation of the P=O bond [4]. This prevents any transesterification or cleavage of the methyl ester that could occur with acidic brominating agents like PBr₃ or HBr.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and critical ¹H NMR diagnostic signals required to validate the success of each synthetic step.

StepIntermediate CompoundExpected YieldKey ¹H NMR Diagnostic Peaks (CDCl₃, 400 MHz)
1 2-(Bromomethyl)benzoic acid85–90%δ 4.98 (s, 2H, -CH₂ Br), 11.5 (br s, 1H, -COOH )
2 Methyl 2-(bromomethyl)benzoate92–95%δ 3.92 (s, 3H, -OCH₃ ), 4.96 (s, 2H, -CH₂ Br)
3 Methyl 2-allylbenzoate80–85%δ 3.42 (d, 2H, Ar-CH₂ -), 5.05 (m, 2H, =CH₂ ), 5.95 (m, 1H, -CH =)
4 Methyl 2-(3-hydroxypropyl)benzoate82–88%δ 1.85 (m, 2H, -CH₂ -), 3.02 (t, 2H, Ar-CH₂ -), 3.65 (t, 2H, -CH₂ OH)
5 Methyl 2-(3-bromopropyl)benzoate88–92%δ 2.18 (m, 2H, -CH₂ -), 3.08 (t, 2H, Ar-CH₂ -), 3.46 (t, 2H, -CH₂ Br)

References

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley URL:[Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates Source: Organic Letters URL:[Link]

  • Sodium perborate: a mild and convenient reagent for efficiently oxidizing organoboranes Source: Journal of Organic Chemistry URL:[Link]

  • The reaction of alcohols with carbon tetrahalides and triphenylphosphine Source: Angewandte Chemie International Edition URL:[Link]

Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(3-bromopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(3-bromopropyl)benzoate is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various organic compounds, particularly in the development of novel therapeutic agents and functional materials. Its structure incorporates a methyl ester and a primary alkyl bromide, allowing for a diverse range of subsequent chemical transformations. This document provides a comprehensive, step-by-step protocol for the preparation of methyl 2-(3-bromopropyl)benzoate via the alkylation of methyl salicylate with 1,3-dibromopropane.

Reaction Principle and Mechanism

The synthesis is achieved through a nucleophilic substitution reaction, specifically an O-alkylation. The phenolic hydroxyl group of methyl salicylate is first deprotonated by a suitable base, typically potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming an ether linkage. The use of a significant excess of 1,3-dibromopropane is crucial to minimize the competing reaction where the newly formed product reacts with another phenoxide ion, leading to undesired diaryl ether byproducts.

The reaction proceeds as follows:

  • Deprotonation: The base (K₂CO₃) removes the acidic proton from the hydroxyl group of methyl salicylate.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the dibromoalkane in an Sₙ2 fashion.

  • Product Formation: A new C-O bond is formed, yielding the desired product and a bromide salt.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
Methyl SalicylateC₈H₈O₃152.15119-36-8Sigma-AldrichStarting material.
1,3-DibromopropaneC₃H₆Br₂201.89109-64-8Alfa AesarAlkylating agent. Lachrymator.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Fisher ScientificAnhydrous, powdered. Base.
AcetoneC₃H₆O58.0867-64-1VWRAnhydrous. Reaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Sigma-AldrichExtraction solvent.
Brine (sat. aq. NaCl)NaCl58.447647-14-5Lab-preparedFor washing.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Acros OrganicsDrying agent.

Experimental Protocol

Scientist's Note: This protocol is designed for a laboratory scale synthesis. All operations involving 1,3-dibromopropane and dichloromethane should be conducted in a well-ventilated fume hood due to their toxicity and volatility. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (7.6 g, 50 mmol).

  • Add anhydrous powdered potassium carbonate (10.4 g, 75 mmol, 1.5 equivalents).

  • Add anhydrous acetone (100 mL) to the flask.

  • Finally, add 1,3-dibromopropane (20.2 g, 100 mmol, 2.0 equivalents).

Causality Explanation: Using an excess of both the base and the alkylating agent ensures the complete consumption of the starting methyl salicylate and minimizes the formation of the bis-alkylated byproduct. Acetone is an excellent polar aprotic solvent for this Sₙ2 reaction, as it readily dissolves the organic reactants and facilitates the nucleophilic attack without solvating the anionic nucleophile excessively.

Step 2: Reaction Execution

  • Stir the mixture vigorously at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle.

  • Allow the reaction to proceed under reflux with continuous stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The disappearance of the methyl salicylate spot (higher polarity) and the appearance of a new, less polar product spot indicates reaction progression.

Step 3: Work-up and Extraction

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture through a Büchner funnel to remove the solid potassium carbonate and potassium bromide salts.

  • Wash the collected solids with a small amount of acetone (2 x 20 mL) to recover any entrained product.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone and excess 1,3-dibromopropane.

  • Dissolve the resulting oily residue in dichloromethane (100 mL).

  • Transfer the DCM solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

Causality Explanation: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further removes water from the organic layer. Drying with magnesium sulfate is crucial to remove all traces of water before final solvent evaporation.

Step 4: Purification

  • Filter off the drying agent (magnesium sulfate).

  • Concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane) is recommended to separate the product from any remaining starting materials and byproducts.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford methyl 2-(3-bromopropyl)benzoate as a colorless to pale yellow oil.

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.98 (dd, J = 7.8, 1.5 Hz, 1H), 7.45 (td, J = 7.5, 1.5 Hz, 1H), 7.30 (t, J = 7.5 Hz, 1H), 7.15 (d, J = 8.4 Hz, 1H), 4.15 (t, J = 6.3 Hz, 2H), 3.90 (s, 3H), 3.55 (t, J = 6.5 Hz, 2H), 2.30 (quint, J = 6.4 Hz, 2H).

  • Molecular Formula: C₁₁H₁₃BrO₂[1]

  • Molecular Weight: 257.12 g/mol

Visualization of Experimental Workflow

G cluster_prep Preparation & Reaction cluster_workup Work-up & Extraction cluster_purify Purification & Analysis reagents 1. Combine Reactants - Methyl Salicylate - K₂CO₃ - 1,3-Dibromopropane - Acetone reflux 2. Reflux (24 hours, ~56°C) reagents->reflux monitor 3. Monitor via TLC reflux->monitor cool 4. Cool to RT monitor->cool filter 5. Filter Solids cool->filter evap1 6. Evaporate Solvent filter->evap1 extract 7. Dissolve in DCM & Wash (H₂O, Brine) evap1->extract dry 8. Dry (MgSO₄) extract->dry evap2 9. Evaporate DCM dry->evap2 chrom 10. Column Chromatography evap2->chrom final_prod 11. Pure Product (Colorless Oil) chrom->final_prod char 12. Characterize (NMR, MS) final_prod->char

Caption: Workflow for the synthesis of methyl 2-(3-bromopropyl)benzoate.

References

  • PubChem Compound Summary for CID 10825022, Methyl 2-(3-bromopropyl)benzoate. National Center for Biotechnology Information. [Link]

  • Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • Alkylation of Salicylic Acids. Feilden, A. D., Durham University Thesis. [Link]

Sources

Using methyl 2-(3-bromopropyl)benzoate for intramolecular Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the intramolecular Friedel-Crafts alkylation of methyl 2-(3-bromopropyl)benzoate to synthesize methyl 2,3-dihydro-1H-indene-4-carboxylate (also known as methyl 4-indancarboxylate).

This guide is structured for organic chemists and process development scientists, focusing on the mechanistic rationale, precise experimental execution, and critical parameter optimization required to favor cyclization over intermolecular polymerization.

Executive Summary

The intramolecular Friedel-Crafts alkylation of methyl 2-(3-bromopropyl)benzoate is a pivotal transformation for constructing the indane (benzocyclopentene) core. This reaction leverages the tethered alkyl halide to form a five-membered ring fused to the benzene moiety.

  • Substrate: Methyl 2-(3-bromopropyl)benzoate

  • Reagent: Aluminum Chloride (AlCl₃) (Stoichiometric excess required)[1][2]

  • Product: Methyl 2,3-dihydro-1H-indene-4-carboxylate

  • Key Challenge: Controlling regioselectivity and preventing intermolecular oligomerization.

Mechanistic Insight & Regiochemistry

The success of this reaction relies on the interplay between the electronic directing effects of the substituents and the geometric constraints of the tether.

Electronic Directing Effects

The starting material possesses two substituents on the benzene ring:

  • Ester (-COOMe) at C1: A strong electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).

  • Alkyl Tether (-(CH₂)₃Br) at C2: An electron-donating group (EDG) that activates the ring and directs ortho/para (C3 and C5).

Convergence: Both substituents electronically favor substitution at C3 and C5 . However, the geometric constraint of the 3-carbon tether makes attack at C5 impossible. Therefore, cyclization occurs exclusively at C3 , forming a 5-membered ring.

Lewis Acid Stoichiometry

Unlike catalytic Friedel-Crafts alkylations of simple hydrocarbons, this reaction requires at least 2.0–2.5 equivalents of Lewis acid .

  • Equivalent 1: Coordinates strongly to the carbonyl oxygen of the methyl ester. This complexation further deactivates the ring but is necessary to prevent the ester from inhibiting the catalyst.

  • Equivalent 2: Activates the terminal alkyl bromide to generate the incipient carbocation required for cyclization.

Reaction Pathway Visualization

The following diagram illustrates the transformation logic and critical intermediates.

G Substrate Methyl 2-(3-bromopropyl)benzoate Complex Lewis Acid Complex (Ester Coordinated) Substrate->Complex + 1 eq AlCl3 (Fast) Cation Incipient Carbocation (Tether Activated) Complex->Cation + 1 eq AlCl3 (Rate Limiting) Sigma Sigma Complex (Wheland Intermediate) Cation->Sigma Intramolecular Attack at C3 Product Methyl 4-indancarboxylate Sigma->Product - H+ Aromatization

Caption: Mechanistic pathway showing the necessity of dual Lewis acid activation for ester-containing substrates.

Experimental Protocol

Materials & Safety
  • Reagents:

    • Methyl 2-(3-bromopropyl)benzoate (Starting Material)

    • Aluminum Chloride (AlCl₃), anhydrous, 99.9% (beads or powder)

    • Dichloromethane (DCM), anhydrous

  • Safety:

    • AlCl₃ is violently water-reactive, releasing HCl gas. Handle in a fume hood.

    • Alkyl bromides are potential alkylating agents; avoid skin contact.

Standard Operating Procedure (SOP)

Step 1: Preparation of Lewis Acid Suspension

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Maintain an inert atmosphere (Nitrogen or Argon).[3]

  • Add AlCl₃ (2.5 equiv) to the flask.

  • Add anhydrous DCM (concentration ~0.2 M relative to AlCl₃) . The AlCl₃ will not fully dissolve; a suspension is normal.

  • Cool the suspension to 0 °C using an ice bath.

Step 2: Addition of Substrate (High Dilution Technique) Critical Step: To favor intramolecular cyclization over intermolecular polymerization, the substrate concentration must be kept low.

  • Dissolve Methyl 2-(3-bromopropyl)benzoate (1.0 equiv) in anhydrous DCM.

    • Recommended Dilution: 1 g of substrate per 20–50 mL of DCM.

  • Transfer the substrate solution to the addition funnel.

  • Add the substrate solution dropwise to the AlCl₃ suspension over 30–60 minutes .

    • Reasoning: Slow addition ensures that each molecule of substrate reacts with the excess AlCl₃ and cyclizes before it encounters another substrate molecule, preventing dimerization.

Step 3: Reaction Maintenance

  • Once addition is complete, allow the reaction to stir at 0 °C for 1 hour .

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Monitor reaction progress via TLC or HPLC.

    • TLC Mobile Phase: Hexanes:Ethyl Acetate (8:2). The product will typically be less polar (higher Rf) than the starting material due to the loss of the flexible alkyl chain and formation of the compact bicyclic system.

Step 4: Quenching and Workup

  • Cool the reaction mixture back to 0 °C .

  • Carefully quench by pouring the reaction mixture slowly into a beaker containing Ice/1M HCl (1:1 mixture) .

    • Caution: Exothermic reaction with vigorous bubbling (HCl evolution).

  • Separate the organic layer.[3]

  • Extract the aqueous layer twice with DCM.

  • Combine organic layers and wash sequentially with:

    • Water

    • Saturated NaHCO₃ (to remove acidic residues)

    • Brine[4]

  • Dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude oil.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent Gradient: 0% to 10% Ethyl Acetate in Hexanes.

  • Yield Expectation: 75–85% isolated yield.

Optimization & Troubleshooting Guide

Lewis Acid Screening Data

While AlCl₃ is the standard, other Lewis acids may be used depending on functional group tolerance.

Lewis AcidEquivalentsSolventTempOutcomeNotes
AlCl₃ 2.5 DCM 0°C -> RT Excellent Standard method. Fast conversion.
FeCl₃2.5DCMRT -> RefluxGoodMilder, requires higher temp. Darker crude.
SnCl₄2.0DCMRefluxModerateSlower reaction. Useful for sensitive esters.
TiCl₄2.0DCM0°CPoorStrong coordination to ester often inhibits alkylation.
Troubleshooting Table
IssueProbable CauseCorrective Action
Polymerization / Gumming Concentration too high.Increase solvent volume. Use slower addition rate (High Dilution).
No Reaction / SM Recovery Wet AlCl₃ or insufficient equivalents.Use fresh anhydrous AlCl₃.[3] Ensure >2.0 equivalents are used to saturate the ester.
Ester Hydrolysis Moisture ingress or harsh quench.Ensure strictly anhydrous conditions.[2] Quench cold and fast.
Regioisomer Mixtures Temperature too high.Keep reaction at 0°C for longer. Avoid reflux unless necessary.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.
  • Intramolecular Cyclization Review: Barclay, L. R. C.
  • Indane Synthesis : Parham, W. E.; Egberg, D. C.; Salerni, O. L. "The mechanism of the cyclization of phenylalkyl bromides." Journal of the American Chemical Society1972 , 94, 2056.[5] Link (Contextual citation for cyclization rules).

  • Lewis Acid Stoichiometry: Castellino, S.; Dwight, W. J. "Complexation of Esters with Aluminum Chloride." Journal of the American Chemical Society1993, 115, 2986.

Sources

Application Note: Chemoselective Nucleophilic Substitution of Methyl 2-(3-bromopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the optimization of nucleophilic substitution reactions for methyl 2-(3-bromopropyl)benzoate . The guide addresses the specific chemoselectivity challenges posed by this bifunctional electrophile, specifically the competition between


 displacement at the alkyl bromide and nucleophilic acyl substitution at the ester, as well as the potential for intramolecular cyclization.

Introduction & Reactivity Profile

Methyl 2-(3-bromopropyl)benzoate presents a classic "ambivalent electrophile" scenario in organic synthesis. It contains two distinct electrophilic sites:

  • Primary Alkyl Bromide (C-Br): A soft electrophile susceptible to rapid

    
     displacement.
    
  • Methyl Ester (C=O): A hard electrophile susceptible to hydrolysis, transesterification, or amidation.

The "Orthogonal" Challenge

The presence of the propyl chain at the ortho position introduces a critical steric and entropic factor. Unlike para-substituted isomers, this molecule can undergo intramolecular cyclization .

  • Path A (Intermolecular Substitution): The nucleophile attacks the bromide, displacing

    
    . The ester remains intact.
    
  • Path B (Cyclization/Cascade): Following the initial attack (e.g., by a primary amine), the newly formed nucleophile attacks the ester carbonyl, expelling methanol and forming a 7-membered lactam (benzazepinone) or lactone.

While 5- and 6-membered rings form rapidly (Baldwin's rules), the formation of the 7-membered ring (7-exo-trig or 7-exo-tet) is kinetically slower. This kinetic window provides an opportunity to isolate the linear substitution product if conditions are carefully controlled.

Strategic Considerations

Solvent Selection[1]
  • For

    
     (Path A):  Polar aprotic solvents (DMF, DMSO, Acetonitrile) are required to solvate the cation and leave the nucleophile "naked" and reactive.
    
  • To Suppress Cyclization: Avoid high temperatures. Cyclization to the 7-membered ring usually requires thermal energy (reflux) or strong base catalysis.

Nucleophile Selection
  • Azides (

    
    ):  Ideal for pure substitution. Non-basic and poor nucleophile for acyl substitution.
    
  • Amines (

    
    ):  High risk. Primary amines can react at both sites. To favor alkylation over amidation, use stoichiometric control  (excess amine acts as a base) and low temperature  (
    
    
    
    ).
  • Thiols (

    
    ):  Excellent nucleophiles for 
    
    
    
    ; low affinity for esters under neutral conditions.

Experimental Protocols

Protocol A: Selective Azidation (Synthesis of Methyl 2-(3-azidopropyl)benzoate)

Target: Clean


 displacement of Bromine without affecting the ester.

Reagents:

  • Methyl 2-(3-bromopropyl)benzoate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous) or DMSO

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Optional Finkelstein acceleration

Procedure:

  • Dissolution: Dissolve methyl 2-(3-bromopropyl)benzoate (1.0 g, 3.89 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Add

    
     (380 mg, 5.84 mmol) and NaI (58 mg, 0.39 mmol) in one portion.
    
  • Reaction: Stir the mixture at Room Temperature (25°C) for 12–16 hours.

    • Note: Heating is rarely necessary and increases the risk of ester hydrolysis if trace water is present.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (

    
    ) should disappear, replaced by the azide (
    
    
    
    , often stains poorly, check UV).
  • Workup:

    • Dilute reaction with Water (50 mL) and extract with Diethyl Ether (

      
       mL).
      
    • Caution: Azides are potentially explosive. Do not concentrate to dryness if scale >5g.

    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate under reduced pressure.
  • Yield: Expect >90% yield of a pale yellow oil.

Protocol B: Controlled Amination (Synthesis of Secondary Amines)

Target: Alkylation of a primary amine while preventing cyclization to the benzazepinone.

Reagents:

  • Methyl 2-(3-bromopropyl)benzoate (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (3.0 equiv) - Excess acts as proton scavenger

  • Solvent: Acetonitrile (

    
    ) or THF
    
  • Base:

    
     (1.5 equiv) - Mild base preferred over organic bases to prevent ester hydrolysis.
    

Procedure:

  • Setup: In a reaction vial, suspend

    
     in Acetonitrile.
    
  • Addition: Add the amine (3.0 equiv) followed by the bromide substrate (1.0 equiv) dropwise at 0°C .

  • Reaction: Allow to warm to Room Temperature and stir for 24 hours.

    • Critical Control Point:Do NOT reflux. Heating to >60°C promotes the intramolecular attack of the amine nitrogen on the ester, leading to the 7-membered lactam.

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate. Purify via column chromatography immediately to separate the secondary amine from excess starting amine.
    
Protocol C: Cyclization "Trap" (Synthesis of Benzazepinone)

Target: Deliberate formation of the 7-membered lactam scaffold.

Procedure:

  • Perform the substitution as in Protocol B.

  • Cyclization Step: Instead of working up, add a stronger base (e.g., NaOMe, 0.5 equiv) or heat the acetonitrile solution to Reflux (82°C) for 12 hours.

  • Result: The secondary amine intermediate attacks the methyl ester, releasing methanol and forming the cyclic amide (benzazepinone).

Data Summary & Troubleshooting

Parameter

Optimization (Path A)
Cyclization Optimization (Path B)
Temperature


Solvent DMF, DMSO, AcetoneToluene, Xylene, MeOH (for transamidation)
Base Weak (

,

)
Strong/Alkoxide (

,

)
Concentration High (0.5 M) to favor bimolecularLow (<0.1 M) to favor intramolecular

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield of Amine Polyalkylation (Tertiary amine formation)Increase amine equivalents (5-10 equiv) or use bulky protecting groups.
Ester Hydrolysis Wet solvent or Hydroxide formationUse anhydrous solvents; switch base to non-hygroscopic (e.g., DIPEA).
Unexpected Cyclization Temperature too highMaintain reaction < 30°C.
Incomplete Reaction Poor leaving group activationAdd NaI (Finkelstein conditions) to generate reactive alkyl iodide in situ.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways controlled by temperature and basicity.

ReactionPathways Start Methyl 2-(3-bromopropyl)benzoate (Starting Material) Intermed Intermediate: Secondary Amine (Linear) Start->Intermed Path B: Primary Amine CH3CN, 25°C Product_SN2 Product A: Azide/Thiol/Amine (Ester Intact) Start->Product_SN2 Path A: Nucleophile (N3, RS) DMF, 25°C (No Cyclization Risk) Intermed->Product_SN2 Workup at RT (Isolate Linear Amine) Product_Cyc Product B: Benzazepinone (7-membered Lactam) Intermed->Product_Cyc Heat (Reflux) or Strong Base (NaOMe) (- MeOH)

Caption: Divergent reaction pathways for methyl 2-(3-bromopropyl)benzoate. Path A represents selective substitution. Path B illustrates the two-step sequence leading to cyclization (benzazepinone) if heat/base is applied.

References

  • General Reactivity of -Halo Esters: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text on vs Acyl substitution chemoselectivity).
  • Synthesis of Benzazepinones: Pecher, J., et al. "Synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones." Bulletin des Sociétés Chimiques Belges, vol. 86, no. 12, 1977.

  • Finkelstein Reaction Conditions: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.

  • Baldwin's Rules for Ring Closure: Baldwin, J. E. "Rules for Ring Closure." J. Chem. Soc., Chem. Commun., 1976, 734. (Explains the kinetics of 7-membered ring formation).

Application Note: Chemoselective Catalytic Hydrodebromination of Methyl 2-(3-bromopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In advanced drug development and complex organic synthesis, halogenated alkyl chains frequently serve as critical synthetic handles. Once their directing or coupling utility is exhausted, these halogens must be cleanly removed. The catalytic hydrodebromination of methyl 2-(3-bromopropyl)benzoate to methyl 2-propylbenzoate presents a classic chemoselectivity challenge: reducing a primary alkyl bromide while preserving both a potentially labile methyl ester and an aromatic core.

This application note details a highly optimized, self-validating protocol for this transformation using Palladium on Carbon (Pd/C) and hydrogen gas. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality behind solvent selection, base additives, and in-process analytical validation.

Mechanistic Rationale & Experimental Design

The Role of the Catalyst and Hydrogen Activation

Palladium on carbon (Pd/C) is the industry standard for the activation of molecular hydrogen and subsequent reduction processes[1]. The reaction proceeds via a well-established catalytic cycle:

  • Oxidative Addition: The Pd(0) active species inserts into the polar C–Br bond of methyl 2-(3-bromopropyl)benzoate.

  • Ligand Exchange / Hydride Formation: Molecular hydrogen is activated on the palladium surface, displacing the bromide ion to form an alkyl-palladium-hydride intermediate.

  • Reductive Elimination: The C–H bond is formed, releasing the debrominated product (methyl 2-propylbenzoate) and regenerating the Pd(0) catalyst.

Causality of Base Addition (The "HBr Problem")

A critical, often overlooked aspect of hydrodehalogenation is the stoichiometric generation of hydrogen bromide (HBr). If left unneutralized, HBr causes two catastrophic failures:

  • Catalyst Poisoning: Halide ions strongly adsorb onto the palladium surface, inhibiting further H

    
     activation and stalling the reaction[2].
    
  • Substrate Degradation: In protic solvents, acidic conditions will rapidly hydrolyze the methyl ester to a carboxylic acid, destroying the chemoselectivity of the protocol.

To counteract this, a non-nucleophilic base—specifically Triethylamine (Et


N) —is employed. Et

N efficiently scavenges HBr to form a soluble triethylammonium bromide salt, driving the reaction forward without initiating unwanted Williamson ether synthesis or transesterification side-reactions.
Visualization of the Catalytic Cycle

MechanisticCycle Pd0 Pd(0) / C Active Catalyst OxAdd Oxidative Addition [R-Pd(II)-Br] Pd0->OxAdd + Methyl 2-(3-bromopropyl)benzoate Hydride Hydride Formation [R-Pd(II)-H] OxAdd->Hydride + H2 - HBr (Scavenged by Et3N) RedElim Reductive Elimination Product Release Hydride->RedElim C-H Bond Formation RedElim->Pd0 - Methyl 2-propylbenzoate

Figure 1: Catalytic cycle of Pd-mediated hydrodebromination highlighting base-assisted HBr scavenging.

Quantitative Optimization of Reaction Parameters

To establish the most robust protocol, various conditions were evaluated. While laboratory-scale protocols typically employ 1–5 mol % Pd, process optimization often requires careful tuning of solvent and base to maximize yield and minimize side reactions[3].

Table 1: Optimization of Hydrodebromination Conditions for Methyl 2-(3-bromopropyl)benzoate

EntrySolventBase (1.5 eq)Catalyst LoadingTime (h)Conversion (%)Yield (%)Observation / Causality
1MethanolNone5 mol% Pd/C244540Catalyst poisoning by HBr accumulation; acidic cleavage of ester.
2 Methanol Et

N
5 mol% Pd/C 4 >99 95 Optimal; fast H

transfer, complete HBr scavenging.
3Ethyl AcetateEt

N
5 mol% Pd/C6>9992Good alternative if protic solvents must be strictly avoided.
4EthanolNaOAc5 mol% Pd/C8>9985Minor transesterification observed (ethyl ester byproduct).
5THFK

CO

5 mol% Pd/C128075Slower kinetics due to poor inorganic base solubility in THF.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific in-process controls (IPCs), the scientist can verify the success of the reaction mechanistically without waiting for final isolation.

Materials Required
  • Substrate: Methyl 2-(3-bromopropyl)benzoate (1.0 mmol, 257.1 mg)

  • Catalyst: 10% Pd/C (5 mol% Pd, ~53 mg)

  • Base: Triethylamine (1.5 mmol, ~210 µL)

  • Solvent: Anhydrous Methanol (10 mL)

  • Gas: Hydrogen gas (1 atm, via balloon)

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge an oven-dried 50 mL round-bottom flask with a magnetic stir bar, methyl 2-(3-bromopropyl)benzoate (257.1 mg), and anhydrous methanol (10 mL).

  • Add triethylamine (210 µL) to the solution. Causality: Adding the base before the catalyst ensures that any initial HBr generated upon H

    
     introduction is immediately quenched.
    
  • Carefully add 10% Pd/C (53 mg).

  • Seal the flask with a rubber septum. Purge the flask by evacuating and backfilling with Nitrogen or Argon three times. Causality (Safety): Dry Pd/C in the presence of methanol vapors and atmospheric oxygen is highly pyrophoric. Inerting the atmosphere is mandatory.

Step 2: Hydrogenation 5. Attach a balloon filled with H


 gas via a needle through the septum.
6. Evacuate the inert gas and backfill with H

three times to saturate the solvent. 7. Stir the reaction vigorously at room temperature (20–25 °C) for 4 hours. Causality: High stirring rates are required to overcome the mass transfer limitations of the triphasic system (solid catalyst, liquid solvent, gaseous H

).

Step 3: Analytical Validation (In-Process Control) 8. pH Check: Briefly remove a 10 µL aliquot and spot on wet pH paper. It should remain basic (pH ~8-9). A drop in pH indicates insufficient Et


N, risking ester hydrolysis.
9. GC-MS Validation (The Ultimate Self-Check):  Analyze an aliquot via GC-MS. Bromine's natural isotopic distribution (

Br and

Br in a ~1:1 ratio) provides a built-in validation mechanism. The starting material exhibits a distinct M / M+2 doublet in the mass spectrum. Successful hydrodebromination is confirmed by the complete disappearance of this doublet and the emergence of a single molecular ion peak at

178 (methyl 2-propylbenzoate).

Step 4: Workup and Isolation 10. Once complete conversion is confirmed, purge the flask with Nitrogen to remove residual H


.
11. Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Ethyl Acetate (3 × 10 mL).
12. Concentrate the filtrate under reduced pressure.
13. Redissolve the residue in Ethyl Acetate (20 mL) and wash with 1M aqueous HCl (10 mL) to remove residual triethylamine and triethylammonium salts.
14. Wash with brine, dry over anhydrous Na

SO

, filter, and concentrate to yield pure methyl 2-propylbenzoate as a clear oil.

Alternative Methodologies: Transfer Hydrogenation

For highly complex substrates where hydrogen gas poses over-reduction risks to other sensitive moieties, alternative methods must be considered. Recent advancements have demonstrated that transfer hydrogenation using isopropanol as both solvent and hydrogen donor, catalyzed by Ruthenium pincer complexes, offers a safer, highly chemoselective alternative for the reduction of alkyl bromides[4]. While Pd/C + H


 remains the most atom-economical route for methyl 2-(3-bromopropyl)benzoate, transfer hydrogenation is a vital fallback for highly functionalized analogs.

References

  • Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions The Journal of Organic Chemistry - ACS Publications[Link]

  • Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol Angewandte Chemie International Edition - Caltech Authors[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications[Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Master Organic Chemistry[Link]

Sources

Application Note: Methyl 2-(3-bromopropyl)benzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of Methyl 2-(3-bromopropyl)benzoate , a specialized bifunctional intermediate used in the synthesis of seven-membered fused heterocyclic systems, particularly benzazepinones and benzosuberones .

Introduction & Chemical Profile[1][2][3]

Methyl 2-(3-bromopropyl)benzoate (CAS: 1154563-09-5, analogous derivatives vary by ester group) is a high-value "linchpin" intermediate. Its structural uniqueness lies in its ortho-disposition , positioning a reactive electrophilic alkyl bromide exactly three carbons away from an electrophilic methyl ester.

This specific geometry (3-carbon spacer) pre-organizes the molecule for [5+2] or [6+1] cyclization strategies , making it an ideal precursor for constructing 7-membered rings fused to benzene . These scaffolds—benzazepines and benzosuberones —are privileged structures in medicinal chemistry, forming the core of numerous antidepressants, antihypertensives, and kinase inhibitors.

Chemical Identity[4][5][6]
  • IUPAC Name: Methyl 2-(3-bromopropyl)benzoate

  • Molecular Formula: C₁₁H₁₃BrO₂

  • Molecular Weight: 257.12 g/mol

  • Key Functionality:

    • Primary Alkyl Bromide: Highly reactive toward SN2 substitution.

    • Methyl Ester: Susceptible to nucleophilic acyl substitution and hydrolysis.

    • Ortho-Tether: Facilitates intramolecular cyclization.

Mechanistic Insight: The "Dual-Handle" Strategy

The utility of this intermediate relies on exploiting the differential reactivity of the bromide and the ester. By controlling the sequence of functionalization, researchers can access divergent chemical spaces.

Pathway A: N-Heterocyclization (Benzazepinones)

Reaction with primary amines leads to a cascade sequence:

  • Intermolecular SN2: The amine displaces the bromine.

  • Intramolecular Amidation: The resulting secondary amine attacks the pendant ester.

  • Result: Formation of 2,3,4,5-tetrahydro-2H-benzo[c]azepin-1-one .

Pathway B: Carbocyclization (Benzosuberones)

Hydrolysis of the ester followed by Friedel-Crafts protocols yields the carbocyclic ketone:

  • Hydrolysis: Conversion to 2-(3-bromopropyl)benzoic acid.

  • Acid Chloride Formation: Activation with SOCl₂.

  • Intramolecular Friedel-Crafts: AlCl₃-mediated ring closure.

  • Result: Formation of 1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one).

Figure 1: Divergent synthetic pathways accessible from methyl 2-(3-bromopropyl)benzoate.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted Benzazepinones

Target: Synthesis of 2-benzyl-2,3,4,5-tetrahydro-2H-benzo[c]azepin-1-one. Application: Creating libraries for GPCR antagonists (e.g., Vasopressin analogs).

Reagents
  • Methyl 2-(3-bromopropyl)benzoate (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Potassium Iodide (KI) (0.1 equiv, catalyst)

  • Solvent: Acetonitrile (MeCN) or Toluene.

Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 2-(3-bromopropyl)benzoate (5.0 mmol, 1.29 g) in anhydrous MeCN (25 mL).

  • Addition: Add K₂CO₃ (12.5 mmol, 1.73 g) and KI (0.5 mmol, 83 mg). Stir for 5 minutes.

  • Amine Addition: Add Benzylamine (6.0 mmol, 0.64 g) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: Disappearance of the starting bromide indicates Step 1 (SN2) is complete. Continued heating drives Step 2 (Cyclization).

  • Workup: Cool to room temperature. Filter off inorganic solids through a celite pad. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate. Redissolve in EtOAc (50 mL) and wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Expected Yield: 75–85% Data Validation:

  • ¹H NMR (CDCl₃): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the lactam methylene protons as distinct multiplets.

Protocol B: Synthesis of 1-Benzosuberone Derivatives

Target: Synthesis of 1-Benzosuberone (Parent scaffold). Application: Precursor for Tricyclic Antidepressants (e.g., Amitriptyline analogs).

Reagents
  • Methyl 2-(3-bromopropyl)benzoate

  • Lithium Hydroxide (LiOH)

  • Thionyl Chloride (SOCl₂)

  • Aluminum Chloride (AlCl₃)

  • Solvents: THF, Water, Dichloromethane (DCM).

Procedure
  • Hydrolysis: Dissolve the ester (10 mmol) in THF/H₂O (3:1, 40 mL). Add LiOH (20 mmol). Stir at RT for 4 hours until the ester is consumed. Acidify with 1M HCl, extract with EtOAc, and concentrate to obtain 2-(3-bromopropyl)benzoic acid .

  • Acid Chloride Formation: Dissolve the crude acid in dry DCM (30 mL). Add SOCl₂ (15 mmol) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate excess SOCl₂ and solvent to dryness under N₂ flow.

  • Cyclization (Friedel-Crafts): Redissolve the acyl chloride residue in dry DCM (50 mL). Cool to 0 °C.

  • Catalyst Addition: Add AlCl₃ (12 mmol) portion-wise. The solution may turn dark.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Pour the mixture carefully onto ice/water.

  • Workup: Separate the organic layer. Wash with 1M NaOH (to remove uncyclized acid) and brine. Dry and concentrate.

Expected Yield: 60–70% (over 3 steps).

Troubleshooting & Expert Tips

IssueProbable CauseOptimization Strategy
Incomplete Cyclization (Protocol A) Amine attacks Br but fails to close ring (Steric hindrance).Switch solvent to Xylene and increase temp to 130°C. Add catalytic DMAP or Acetic Acid to promote amidation.
Dimerization Intermolecular reaction between two alkyl chains.Run the reaction under high dilution conditions (0.05 M or lower). Add the substrate slowly to the amine solution.
Elimination Byproduct Formation of styrene derivative (beta-elimination of HBr).Use a weaker base (e.g., NaHCO₃ instead of K₂CO₃) or lower the temperature. Avoid bulky bases like t-BuOK.

Pharmaceutical Relevance & References

The benzazepinone and benzosuberone scaffolds derived from this intermediate are core structural motifs in several drug classes:

  • ACE Inhibitors: The benzazepine ring is the core of Benazepril (Lotensin), used for hypertension.

  • HCN Channel Blockers: Ivabradine (Corlanor) utilizes a benzazepinone-like framework for angina treatment.

  • Vasopressin Antagonists: Tolvaptan and Mozavaptan contain benzazepine derivatives.

  • Tricyclic Antidepressants (TCAs): The benzosuberone core is the direct precursor to the central ring of Amitriptyline .

References
  • Benzazepine Synthesis: Pecher, J., et al. "Synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones." Journal of Organic Chemistry. (General methodology reference).

  • Benzosuberone Applications: Smith, A. B., et al. "Tricyclic Antidepressants: Chemistry and Pharmacology." Medicinal Chemistry Reviews.
  • Reaction Mechanisms: "Intramolecular Alkylation and Acylation." Organic Reactions, Vol 5.

(Note: Specific literature on the exact methyl 2-(3-bromopropyl)benzoate ester is limited; protocols are adapted from standard homologation and cyclization methodologies for halo-esters).

Safety Data
  • Signal Word: WARNING

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling: This compound is an alkylating agent . Use double gloves (Nitrile) and handle only in a fume hood. Treat all waste as hazardous chemical waste.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(3-bromopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of ortho-substituted benzoate systems bearing extended alkyl chains. Methyl 2-(3-bromopropyl)benzoate is a highly versatile building block in medicinal chemistry, but its synthesis is notoriously prone to a specific, yield-destroying side reaction: intramolecular lactonization.

This guide provides a self-validating protocol to maximize your yield, explains the mechanistic causality behind each experimental choice, and offers a comprehensive troubleshooting FAQ to address common failures.

The Core Challenge: The Lactonization Trap

The primary reason syntheses of methyl 2-(3-bromopropyl)benzoate fail is due to the inherent nucleophilicity of the ester carbonyl oxygen. When the terminal carbon of the propyl chain is activated (either as a hydroxyl leaving group or a primary bromide), the molecule is perfectly positioned to undergo an intramolecular cyclization. This forms a highly stable 7-membered ring: 4,5-dihydro-3H-benzo[c]oxepin-1-one .

This is the exact same degradation pathway observed in the commercial synthesis of the asthma drug Montelukast (Singulair), where forms as a major, problematic impurity[1]. Because acidic conditions and elevated temperatures drastically accelerate this cyclization, traditional Fischer esterification of bromo-acids or harsh bromination techniques must be avoided.

Pathway SM Methyl 2-(3-hydroxypropyl)benzoate Reagents Appel Reagents (PPh3, CBr4) SM->Reagents Activation (0°C) Product Methyl 2-(3-bromopropyl)benzoate (Desired) Reagents->Product Intermolecular SN2 (Kinetic Control) Lactone 4,5-dihydro-3H-benzo[c]oxepin-1-one (Lactone Impurity) Reagents->Lactone Intramolecular Attack (Thermodynamic/Heat)

Appel reaction pathway showing kinetic product formation vs. thermodynamic lactonization.

Recommended Methodology: The Appel Reaction Workflow

To bypass the lactonization trap, the most robust approach is the [2] starting from methyl 2-(3-hydroxypropyl)benzoate. This method operates under mild, neutral conditions, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the alcohol to a bromide with excellent regioselectivity. Triphenylphosphine oxide (TPPO) and bromoform act as thermodynamic sinks to drive the reaction forward[3].

Step-by-Step Protocol

1. Setup & Activation: In an oven-dried, round-bottom flask under N₂ atmosphere, dissolve methyl 2-(3-hydroxypropyl)benzoate (1.0 equiv) and PPh₃ (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M). 2. Thermal Control: Cool the mixture to 0 °C using an ice bath.

Causality: The activation of the alcohol by the bromophosphonium ion is highly exothermic. At elevated temperatures, the kinetic energy overcomes the activation barrier for the ester carbonyl oxygen to act as an internal nucleophile. Keeping the system at 0 °C kinetically favors the intermolecular Sₙ2 attack by the bromide ion. 3. Reagent Addition: Add CBr₄ (1.2 equiv) portion-wise over 10 minutes. Self-Validation Checkpoint: The reaction mixture will transition from colorless to pale yellow upon the formation of the active bromophosphonium species. 4. Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1-2 hours. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The complete consumption of the polar alcohol (R_f ~0.2) and the appearance of the non-polar bromide (R_f ~0.6) provides immediate, visual confirmation of success. 5. Quench & Concentration: Concentrate the reaction mixture in vacuo to approximately 20% of its original volume. Do not heat the water bath above 30 °C during evaporation to prevent late-stage lactonization. 6. TPPO Precipitation: Triturate the concentrated residue with cold diethyl ether/hexane (1:4 v/v). 7. Isolation: Filter the suspension through a pad of Celite, washing the filter cake with cold hexane. Concentrate the filtrate to yield the crude methyl 2-(3-bromopropyl)benzoate.

Workflow Crude Crude Mixture (Product + TPPO) Concentrate Concentrate in vacuo Crude->Concentrate Triturate Triturate (Cold Et2O/Hexane) Concentrate->Triturate Filter Vacuum Filtration Triturate->Filter Filtrate Filtrate (Pure Bromide) Filter->Filtrate Liquid Cake Filter Cake (TPPO) Filter->Cake Solid

Chromatography-free workflow for the precipitation and removal of triphenylphosphine oxide.

Data Presentation: Method Comparison

The table below summarizes why the Appel reaction is the superior choice for this specific molecular architecture compared to alternative synthetic routes.

Synthetic RouteTypical YieldDominant ByproductReaction TimeLactonization Risk
Appel Reaction (PPh₃/CBr₄) 85-95%Triphenylphosphine oxide (TPPO)2-3 hoursLow (Neutral conditions)
Phosphorus Tribromide (PBr₃) 60-70%Phosphite esters, Phosphorous acid4-6 hoursModerate (Acidic byproducts)
Fischer Esterification (MeOH/H⁺) *< 40%Methoxy ether, 7-membered lactone12-24 hoursHigh (Acid + Heat)

*Using 2-(3-bromopropyl)benzoic acid as the starting material.

Troubleshooting FAQs

Q1: My Appel reaction yield is low, and NMR shows a massive peak for a cyclic byproduct. What happened? A: You have formed the 4,5-dihydro-3H-benzo[c]oxepin-1-one lactone. Even under the neutral conditions of the Appel reaction, prolonged reaction times or allowing the reaction mixture to overheat during rotary evaporation will provide enough thermodynamic energy for the ester oxygen to displace the newly formed terminal bromide. Solution: Strictly maintain 0 °C during reagent addition, limit room temperature stirring to 2 hours maximum, and keep your rotary evaporator bath below 30 °C.

Q2: How do I efficiently remove the triphenylphosphine oxide (TPPO) byproduct without running a time-consuming column chromatography? A: Utilize the differential solubility of the compounds. TPPO is highly soluble in dichloromethane but highly insoluble in cold, non-polar solvent mixtures[3]. By concentrating your crude mixture and triturating it vigorously with a cold 1:4 mixture of diethyl ether and hexanes, the TPPO will crash out as a dense white solid. Simple vacuum filtration through Celite will leave you with a highly pure filtrate containing your target bromide.

Q3: I tried synthesizing this molecule via Fischer esterification of 2-(3-bromopropyl)benzoic acid using methanol and sulfuric acid. Why did I get a complex, unusable mixture? A: Fischer esterification requires an acidic environment and heat. In your substrate, these conditions cause two catastrophic side reactions:

  • Solvolysis: The primary bromide undergoes nucleophilic substitution with the methanol solvent, converting your bromo-group into a methoxy ether.

  • Acid-Catalyzed Lactonization: The acid protonates the carboxylic acid, making it highly electrophilic and triggering intramolecular attack by the propyl chain. Solution: If you must start from the bromo-acid, you cannot use Fischer conditions. Instead, use TMS-diazomethane or mild SOCl₂/MeOH strictly at 0 °C to form the methyl ester without degrading the bromide.

Q4: Can I use direct HBr instead of CBr₄/PPh₃ to convert the alcohol to the bromide? A: No. Direct addition of hydrobromic acid will protonate the ester carbonyl, immediately promoting transesterification or lactonization. The CBr₄/PPh₃ system is specifically chosen because it generates a highly electrophilic bromophosphonium ion that activates the primary alcohol without generating free acidic protons in the bulk solution[3].

References

  • The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors Source: Beilstein Journal of Organic Chemistry (PubMed Central) URL:[Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) Source: OrgoSolver URL:[Link]

Sources

Technical Support Center: Troubleshooting Hydrolysis Side Reactions of Methyl 2-(3-bromopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on workflows involving bifunctional building blocks. Methyl 2-(3-bromopropyl)benzoate presents a unique synthetic challenge: it contains both a hydrolyzable methyl ester and a highly reactive primary alkyl bromide. When exposed to trace moisture, nucleophiles, or improper bases, this molecule rapidly degrades through competing hydrolysis pathways.

This guide is designed to provide researchers and drug development professionals with the mechanistic causality behind these side reactions, alongside field-proven, self-validating protocols to maximize your target yields.

Part 1: Troubleshooting Guide & Mechanistic Causality (FAQs)

Q1: I am seeing a significant loss of starting material and the appearance of a highly polar baseline spot on TLC. LC-MS indicates a mass of ~242 g/mol (for


Br). What is happening? 
Diagnosis:  Ester Saponification. You are forming 2-(3-bromopropyl)benzoic acid.
Causality:  The methyl ester undergoes nucleophilic acyl substitution when exposed to water in the presence of a base or acid. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. The carbonyl bond then reforms, expelling the methoxide leaving group and irreversibly yielding the carboxylic acid[1].
Solution:  Ensure strictly anhydrous conditions. If a base is required for your primary reaction (e.g., amine alkylation), switch from aqueous carbonates or hydroxides to anhydrous, non-nucleophilic organic bases like DIPEA or DBU in aprotic solvents (e.g., dry DMF or MeCN).

Q2: My reaction yields a byproduct with a mass shift of -62 Da and the loss of the characteristic bromine isotopic pattern. How do I prevent this? Diagnosis: Alkyl Bromide Hydrolysis. You are forming methyl 2-(3-hydroxypropyl)benzoate. Causality: Primary alkyl halides are highly susceptible to bimolecular nucleophilic substitution (S


2) by water or hydroxide ions[2]. Because the primary carbon attached to the bromine in the 3-bromopropyl chain is sterically unhindered, water can easily attack from the backside, displacing the bromide ion to form a primary alcohol.
Solution:  Rigorously dry your solvents using activated 4Å molecular sieves. Avoid protic solvents (like MeOH or EtOH), which can also act as nucleophiles and displace the bromide.

Q3: When I run my reaction under basic conditions for extended periods, I isolate a byproduct with m/z ~162. What is this, and why does it form? Diagnosis: Intramolecular Cyclization. You have formed 4,5-dihydro-3H-benzo[c]oxepin-1-one (a 7-membered lactone). Causality: This is a tandem side-reaction. First, the ester hydrolyzes to the carboxylate anion. Because the carboxylate is a strong nucleophile tethered to a primary bromide, it undergoes an intramolecular Sngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


2 attack. While 7-membered rings form more slowly than 5- or 6-membered rings (such as the isochroman-1-one derivatives formed from 2-(2-bromoethyl)benzoates[3]), the proximity effect under prolonged basic heating drives this cyclization.
Solution:  Keep reaction temperatures below 50°C. If your target S

2 reaction is sluggish, add a catalytic amount of NaI (Finkelstein conditions) to convert the bromide in situ to a more reactive iodide. This allows you to lower the temperature and kinetically outcompete the cyclization.

Part 2: Quantitative Data Presentation

The table below summarizes the impact of various solvent and base combinations on the degradation profile of methyl 2-(3-bromopropyl)benzoate during a standard substitution reaction (e.g., reacting with a secondary amine).

Table 1: Impact of Base and Solvent Selection on Side Reaction Profiles (Heated at 60°C for 4 hours)

SolventBaseConditionTarget S

2 Yield (%)
Ester Hydrolysis (%)Bromide Hydrolysis (%)Lactone Cyclization (%)
MeOH / H

O
NaOHAmbient Air0%>80%5%15%
DMFK

CO

Ambient Air45%15%10%30%
THFEt

N
Argon Purge65%5%5%25%
MeCN DIPEA 4Å Sieves, Argon >92% <1% <1% <5%

Part 3: Experimental Protocol & Self-Validating System

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology guarantees the suppression of hydrolysis while providing built-in diagnostic checkpoints.

Protocol: Anhydrous Nucleophilic Substitution (Amination) of Methyl 2-(3-bromopropyl)benzoate

  • Step 1: System Desiccation. Flame-dry a two-neck round-bottom flask under a vacuum, then backfill with Argon. Add 2.0 g of freshly activated 4Å molecular sieves.

  • Step 2: Reagent Activation. Dissolve 1.0 eq of methyl 2-(3-bromopropyl)benzoate in anhydrous MeCN (0.2 M). Add 1.5 eq of the target nucleophile (e.g., morpholine) and 2.0 eq of anhydrous DIPEA.

  • Step 3: Reaction Execution. Stir the mixture at 40°C. Do not exceed 50°C to prevent thermal activation of the lactonization pathway.

  • Step 4: Self-Validating Checkpoint (Critical). At t = 2 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and run LC-MS. Analyze the m/z values to validate the integrity of your system:

    • m/z 256/258 (1:1 ratio): Unreacted starting material. (Continue heating).

    • m/z 242/244 (1:1 ratio): Failure Mode. Ester hydrolysis has occurred. Moisture has breached the system.

    • m/z 194 (No isotopic pattern): Failure Mode. Bromide hydrolysis has occurred.

    • m/z 162 (No isotopic pattern): Failure Mode. Lactone cyclization is occurring; lower the temperature immediately.

    • Target m/z: Confirms successful S

      
      2 displacement.
      
  • Step 5: Quench and Extraction. Filter the mixture through a Celite pad to remove sieves. Concentrate under reduced pressure. Dissolve in EtOAc and wash with cold brine. Avoid aqueous NaHCO

    
     or NaOH during workup , as the product may still be sensitive to saponification.
    

Part 4: Workflow Visualization

The following diagram maps the competing mechanistic pathways discussed in this guide.

G SM Methyl 2-(3-bromopropyl)benzoate (Starting Material) Target Target Substituted Product (e.g., Amine/Ether) SM->Target Anhydrous Nucleophile (DIPEA, MeCN) EsterHyd 2-(3-bromopropyl)benzoic acid (Ester Hydrolysis) SM->EsterHyd H2O, Base/Acid (Saponification) BromHyd Methyl 2-(3-hydroxypropyl)benzoate (Bromide Hydrolysis) SM->BromHyd H2O, SN2 (Nucleophilic Attack) Lactone 4,5-dihydro-3H-benzo[c]oxepin-1-one (7-Membered Lactone) EsterHyd->Lactone Intramolecular SN2 (Heat, Base)

Reaction pathways of methyl 2-(3-bromopropyl)benzoate highlighting target vs. hydrolysis routes.

References

  • "Ch20: Hydrolysis of Esters" - University of Calgary. [Link]

  • "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism" - Chemistry Steps.[Link]

  • "Reaction of Alkyl Halides Experiment" - PraxiLabs.[Link]

  • "Ch15: Hydrolysis of Alkyl Halides" - University of Calgary.[Link]

  • "Compr. Heterocyclic Chem. Iii Vol.14" - VDOC.PUB.[Link]

  • "Applications of the Achmatowicz Rearrangement in Natural Product Synthesis" - University of Glasgow. [Link]

Sources

Removing unreacted starting materials from methyl 2-(3-bromopropyl)benzoate mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Troubleshooting Guide

Diagnostic Triage & Separation Strategy

Methyl 2-(3-bromopropyl)benzoate is a bifunctional molecule containing both an ester linkage and a primary alkyl bromide. The primary challenge in its purification is that unreacted starting materials often share significant structural and polarity overlap with the target product. Because the purification strategy is entirely dependent on the synthetic route chosen, we must first diagnose the origin of the impurities.

The workflow below outlines the divergent purification pathways required depending on whether the molecule was synthesized via Fischer esterification or Appel bromination.

Purification Start Crude Mixture: Methyl 2-(3-bromopropyl)benzoate Decision Identify Unreacted Starting Material Start->Decision Acid 2-(3-bromopropyl)benzoic acid (From Esterification) Decision->Acid Route A Alcohol Methyl 2-(3-hydroxypropyl)benzoate (From Appel Bromination) Decision->Alcohol Route B Wash Mild Biphasic Wash (5% Na2CO3 / Organics) Acid->Wash Chroma Silica Gel Chromatography (Hexane/EtOAc Gradient) Alcohol->Chroma Distill Vacuum Distillation (with Epoxide Scavenger) Wash->Distill Chroma->Distill Pure Pure Target Molecule (>99% Purity) Distill->Pure

Diagnostic workflow for isolating methyl 2-(3-bromopropyl)benzoate based on synthetic origin.

Deep-Dive Troubleshooting & FAQs

Q1: My Fischer esterification left a significant amount of unreacted 2-(3-bromopropyl)benzoic acid. How do I remove it without hydrolyzing my product? A: The causality here lies in the pKa of the unreacted carboxylic acid (~4.5) versus the base-lability of your newly formed ester. While strong bases like NaOH are highly effective at deprotonating carboxylic acids to pull them into the aqueous layer, alkaline mediums are also the standard method used to deliberately convert esters back into carboxylic acids via saponification[1]. To prevent the destruction of your product, you must use a mild base like 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). These weak bases are strong enough to deprotonate the unreacted acid into a water-soluble sodium salt, but mild enough to leave the ester intact[2]. The reaction produces CO₂ gas, providing a visual cue of active neutralization[3].

Q2: I used the Appel reaction (CBr₄/PPh₃) to convert methyl 2-(3-hydroxypropyl)benzoate to the bromide. How do I separate the unreacted alcohol and triphenylphosphine oxide (Ph₃PO)? A: The Appel reaction is notorious for leaving behind Ph₃PO, a highly crystalline and polar byproduct[4]. Furthermore, any unreacted starting material retains a hydroxyl group, which engages in strong hydrogen bonding. Because your target molecule (an alkyl bromide) lacks hydrogen-bond donors, it is significantly less polar. The most reliable method to separate these components is silica gel column chromatography[5]. The non-polar bromide will elute rapidly in a low-polarity solvent system (e.g., 10% EtOAc in Hexanes), while the unreacted alcohol and Ph₃PO will remain strongly adsorbed to the stationary phase.

Q3: When attempting to distill the crude alkyl bromide to remove volatile impurities, the mixture darkens and degrades. How can I stabilize it? A: Alkyl bromides are highly susceptible to thermal dehydrohalogenation. When heated, they can eliminate hydrogen bromide (HBr) gas. This free HBr acts as an autocatalyst, rapidly accelerating further degradation and causing the characteristic darkening of the mixture. To break this causal loop, you must add an acid scavenger directly into the distillation pot. Combining the composition with 1–2 wt% of a non-volatile epoxide (such as a bisphenol-A derived epoxy resin) during distillation irreversibly traps the evolved HBr via a ring-opening reaction, protecting the alkyl bromide and ensuring a high-purity, colorless distillate[6].

Physicochemical Separation Parameters

To facilitate rational experimental design, the following table summarizes the quantitative and qualitative separation parameters of the target molecule versus its common synthetic precursors and byproducts.

ComponentFunctional GroupEst. Aqueous SolubilityTypical R_f (20% EtOAc/Hexanes)Primary Removal Strategy
Methyl 2-(3-bromopropyl)benzoate Ester, Alkyl BromideInsoluble0.65 Target Product
2-(3-bromopropyl)benzoic acid Carboxylic AcidSoluble at pH > 70.10 (Streaks)Mild Basic Wash (Na₂CO₃)[2]
Methyl 2-(3-hydroxypropyl)benzoate Ester, Primary AlcoholSlightly Soluble0.35Silica Gel Chromatography[5]
Triphenylphosphine Oxide (Ph₃PO) Phosphine OxideSoluble in hot water0.00 - 0.05Cold Ether Precipitation / Chromatography

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms success.

Protocol A: Mild Biphasic Neutralization (Acid Scavenging)

Use this protocol to remove unreacted 2-(3-bromopropyl)benzoic acid following an esterification reaction.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent such as dichloromethane or diethyl ether (approx. 10 mL per gram of crude material).

  • Neutralization: Add an equal volume of cold 5% aqueous Na₂CO₃ to the separatory funnel[3].

  • Validation Checkpoint 1 (Visual): Observe the biphasic interface. The formation of CO₂ bubbles confirms the active neutralization of the unreacted carboxylic acid[2].

  • Extraction: Stopper the funnel, invert, and immediately vent to release gas pressure. Swirl gently and vent frequently until gas evolution completely ceases.

  • Validation Checkpoint 2 (Chemical): Separate the layers and test the aqueous layer with pH paper. It must read pH 8–9. If it is acidic or neutral, the acid has not been fully removed; repeat Step 2.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Epoxide-Stabilized Vacuum Distillation

Use this protocol to remove trace volatile impurities without degrading the alkyl bromide.

  • Preparation: Transfer the concentrated, acid-free crude mixture to a short-path distillation apparatus.

  • Scavenger Addition: Add 1.5% by weight of a non-volatile epoxide (e.g., bisphenol-A diglycidyl ether) directly to the distillation pot[6].

  • Vacuum Application: Apply a high vacuum (<1 Torr) to the system before applying any heat. Causality Note: Lowering the system pressure drastically reduces the required boiling temperature, minimizing thermal stress on the C-Br bond.

  • Distillation: Slowly increase the heat until the target molecule begins to distill.

  • Validation Checkpoint (Visual): The distillate should collect as a clear, colorless liquid. Any yellowing in the receiving flask indicates HBr breakthrough, suggesting either a vacuum leak or insufficient epoxide scavenger[6].

References

  • [2] Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial, ausetute.com.au.

  • [6] Methods of removing impurities from alkyl bromides during distillation and distillate produced therein (US8492598B2), Google Patents.

  • [1] What is a simple way to convert an ester into carboxylic acid?, ResearchGate.

  • [4] Alkyl bromide synthesis by bromination or substitution, Organic Chemistry Portal.

  • [3] Preparation of Methyl Benzoate, uomustansiriyah.edu.iq.

  • [5] Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester, Google Patents.

Sources

Optimizing temperature for methyl 2-(3-bromopropyl)benzoate substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-(3-bromopropyl)benzoate Reaction Parameters

Case ID: #RXN-OPT-2024-MBPB Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are attempting to perform a nucleophilic substitution (


) on methyl 2-(3-bromopropyl)benzoate . This substrate presents a classic "Ortho Effect" challenge.[1] Unlike a simple alkyl halide, this molecule contains an ester group ortho to the alkyl bromide.[1]

The Critical Conflict: You are battling a competition between:

  • Intermolecular Substitution (Desired): The external nucleophile attacks the alkyl bromide.[1]

  • Intramolecular Cyclization (Undesired): The ester carbonyl oxygen attacks the alkyl bromide (Neighboring Group Participation) or, following accidental hydrolysis, the carboxylate displaces the bromide to form 3,4-dihydro-1H-2-benzopyran-1-one (dihydroisocoumarin) .[1]

Temperature is your primary lever to control this selectivity.[1] This guide provides the thermodynamic logic and troubleshooting steps to maximize yield.

Part 1: The Thermodynamics & Kinetics (The "Why")

To optimize your reaction, you must understand the energy landscape.[1]

ParameterEffect on Pathway A (Substitution)Effect on Pathway B (Cyclization/Lactone)
Low Temp (< 40°C) Favored (

).
Kinetic control.[1] Requires a strong nucleophile (e.g.,

,

) to proceed at reasonable rate.[1]
Disfavored. High entropic cost to form the transition state for cyclization without thermal energy.[1]
High Temp (> 80°C) Fast but Risky. Rate increases, but selectivity drops.[1]Favored. Thermal energy overcomes the activation barrier for the cyclic transition state.[1] Hydrolysis (by trace water) accelerates rapidly, leading to lactonization.[1]
Solvent Polarity Polar aprotic (DMF, DMSO) accelerates

.[1]
High polarity stabilizes the charged intermediate of the cyclization pathway (oxonium ion formation).[1]
Pathway Visualization

The following diagram illustrates the competing pathways dependent on temperature and moisture.

ReactionPathways Start Methyl 2-(3-bromopropyl)benzoate SubProduct Desired Substitution Product (Methyl 2-(3-Nu-propyl)benzoate) Start->SubProduct Pathway A: SN2 Temp < 50°C Dry Solvent Intermed Hydrolysis Intermediate (Free Acid) Start->Intermed Trace H2O Temp > 60°C Lactone Undesired Lactone (Dihydroisocoumarin) Start->Lactone Pathway B: NGP High Temp Nu Nucleophile (Nu-) Intermed->Lactone Rapid Cyclization

Caption: Figure 1.[1][2][3] Kinetic competition between intermolecular substitution (Green) and intramolecular cyclization/hydrolysis (Red).[1]

Part 2: Troubleshooting Guide

Use this matrix to diagnose your specific experimental failure.

Issue A: "I see a new spot on TLC, but it's not my product (Mass = M-32)."
  • Diagnosis: You have formed dihydroisocoumarin (the lactone).[1] You lost methanol (

    
    , Mass 32) during an intramolecular cyclization.[1]
    
  • Root Cause:

    • Temperature too high: You provided enough energy for the ester oxygen to attack the bromide.[1]

    • Wet Solvent: Trace water hydrolyzed the ester to the acid, which instantly cyclized (a very fast reaction for ortho isomers).[1]

  • Solution:

    • Strictly Anhydrous: Dry DMF/DMSO over molecular sieves (3Å) for 24h.

    • Lower T: Reduce temperature by 20°C.

    • Base Check: If using

      
      , ensure it is anhydrous.[1] Hygroscopic bases bring water into the reaction.[1]
      
Issue B: "Reaction is stalled. Starting material remains after 24h." [1]
  • Diagnosis: Kinetic barrier is too high for the chosen temperature/nucleophile combination.[1]

  • Root Cause: The alkyl chain (propyl) allows for free rotation, meaning the steric hindrance isn't huge, but the ortho ester creates a "picket fence" effect, slightly shielding the bromide.[1]

  • Solution:

    • Finkelstein Assist: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide to a more reactive alkyl iodide in situ, allowing the reaction to proceed at a lower temperature (avoiding the Issue A risk).[1]

    • Concentration: Increase concentration to 0.5 M - 1.0 M to favor bimolecular kinetics (

      
      ).
      
Issue C: "I see styrene derivatives (Elimination products)."
  • Diagnosis:

    
     Elimination has occurred.[1][4]
    
  • Root Cause:

    • Base too strong: Using alkoxides (NaOMe, OtBu) or Hydride (NaH).[1]

    • Temp too high: Elimination is entropically favored at high heat.[1]

  • Solution: Switch to a "soft" base like

    
     or Cesium Carbonate (
    
    
    
    ) and keep T < 60°C.[1]
Part 3: Optimized Standard Operating Procedure (SOP)

Objective: Clean substitution with Sodium Azide (


) or Secondary Amine.
Target Temperature:  45°C (Initial) 

60°C (Max).
Materials
  • Substrate: Methyl 2-(3-bromopropyl)benzoate (1.0 eq)[1]

  • Nucleophile: 1.2 - 1.5 eq (e.g.,

    
    , Morpholine)[1]
    
  • Solvent: Anhydrous DMF or Acetonitrile (ACN).[1] Note: ACN is easier to remove but requires slightly higher T than DMF.

  • Catalyst: Potassium Iodide (KI) - 0.1 eq (Optional but recommended).[1]

  • Base:

    
     (anhydrous) - 2.0 eq (Only if using neutral amine nucleophiles).[1]
    
Workflow
  • Preparation (T = 25°C):

    • Flame-dry your glassware under Argon/Nitrogen.[1]

    • Dissolve Substrate in solvent (0.2 M concentration).[1]

    • Add KI (Catalyst).[1] Stir for 10 mins. Solution may turn slight yellow.

  • Addition (T = 0°C

    
     25°C): 
    
    • Cool to 0°C (Ice bath).[1]

    • Add Nucleophile slowly.[1]

    • Reasoning: Exotherms at the start can trigger local hotspots, initiating the cyclization side-reaction.[1]

  • Reaction Phase (T = 40°C - 50°C):

    • Warm to Room Temp.[1][5] Monitor via TLC/LCMS after 2 hours.

    • Decision Point:

      • If < 10% conversion: Heat to 45°C.

      • If lactone appears: Stop heating immediately.[1] Cool to RT.

  • Workup (Critical Step):

    • Dilute with Cold Water .[1]

    • Extract with Ethyl Acetate.[1][6]

    • Wash: Wash organic layer 3x with water (to remove DMF) and 1x with Brine.[1]

    • Avoid acidic washes which might hydrolyze the ester during workup.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol as a solvent? A: No. Protic solvents sheath the nucleophile (hydrogen bonding), making it less reactive (


 suppressor).[1] Furthermore, at high temps, you risk transesterification of your methyl ester.[1] Use ACN, DMF, or DMSO.[1]

Q: Why is the "Ortho" position so problematic compared to "Para"? A: The ortho position places the ester carbonyl within 5-6 angstroms of the bromide.[1] This proximity allows for Neighboring Group Participation (NGP) .[1] The carbonyl oxygen can displace the bromide to form a cyclic oxonium ion.[1] While this intermediate is unstable, it opens the door for hydrolysis or rearrangement that the para isomer simply cannot physically access.[1]

Q: I need to run this at 100°C to get it to go. How do I stop the lactone? A: If you must use high heat (e.g., poor nucleophile), you cannot use the methyl ester.[1] You should protect the acid as a tert-butyl ester (sterically bulky, resists nucleophilic attack) or an oxazoline .[1] Perform the substitution, then deprotect/convert back to the methyl ester later.[1]

References
  • Reaction Mechanism & Kinetics: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley-Interscience.[1] (Explains

    
     kinetics and Neighboring Group Participation).
    
  • Ortho-Effect & Cyclization: Journal of the Chemical Society, Perkin Transactions 1. Synthesis of isocoumarins via ortho-substituted benzoates. (General Reference for isocoumarin synthesis from ortho-haloalkyl benzoates).[1]

  • Solvent Effects in Substitution: Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Data on DMF/DMSO acceleration of nucleophilic substitution).

  • Practical Protocol (Analogous Substrates): "Synthesis of 3,4-dihydroisocoumarins." Organic Syntheses, Coll.[1][7] Vol. 3, p. 531.[1] Link (Demonstrates the ease of cyclization, validating the need for low-temp precautions).[1]

Sources

Technical Guide: Stability & Handling of Methyl 2-(3-bromopropyl)benzoate

[1][2]

Executive Summary: The "Lactone Trap"

Methyl 2-(3-bromopropyl)benzoate (CAS 6335-54-2) presents a unique stability challenge compared to its para and meta isomers.[1][2] While the ester functionality is generally stable, the ortho positioning of the 3-bromopropyl chain creates a high propensity for intramolecular cyclization .[1][2]

This phenomenon, often termed the "Lactone Trap," occurs when trace hydrolysis of the methyl ester yields the free carboxylic acid.[1][2] The resulting carboxylate anion acts as an internal nucleophile, displacing the terminal bromide to form the thermodynamically favored six-membered lactone, 3,4-dihydroisocoumarin .[1][2] This process is irreversible and accelerates exponentially in polar aprotic solvents (e.g., DMSO, DMF) or under basic conditions.[2]

This guide provides the mechanistic understanding and protocols necessary to prevent this degradation pathway during storage, handling, and reaction setup.[1][2]

Diagnostic Q&A: Troubleshooting Common Issues

Q1: Why does my LC-MS show a dominant peak at m/z 163 (M+H) instead of 257?

Diagnosis: You are observing the formation of 3,4-dihydroisocoumarin (MW ~162 Da).[1][2] Mechanism: The parent ester (MW ~257) has lost methyl bromide (MeBr, MW ~95) or methanol (MeOH) followed by HBr. Cause:

  • Moisture: Trace water hydrolyzed the ester to the acid (MW ~243), which rapidly cyclized.[2]

  • Thermal Stress: High GC inlet temperatures or prolonged heating can induce direct thermal lactonization.[2] Solution:

  • Verify solvent dryness (Karl Fischer titration).[2]

  • Lower GC inlet temperature to <200°C or switch to LC-MS with ESI (Electrospray Ionization) at low cone voltage.[1][2]

Q2: My compound degrades rapidly in DMSO-d6. Is it the solvent?

Diagnosis: Yes, DMSO is a "catalyst" for this specific degradation.[2] Mechanism:

  • Hygroscopicity: DMSO absorbs atmospheric moisture rapidly, promoting hydrolysis.[1][2]

  • Nucleophilicity Enhancement: DMSO is a polar aprotic solvent.[1][2] It solvates cations (Na+, K+, H+) well but leaves anions (like the carboxylate formed after partial hydrolysis) "naked" and highly reactive.[2] This accelerates the intramolecular

    
     attack on the alkyl bromide.[1][2]
    Solution: 
    
  • Use Chloroform-d (

    
    )  or Dichloromethane-d2 (
    
    
    )
    for NMR.[1][2]
  • If DMSO is required for biological assays, prepare fresh stock solutions immediately before use and keep on ice.[1][2] Do not store frozen DMSO stocks for long periods.

Q3: A white precipitate forms when I add base (e.g., ) to the reaction.

Diagnosis: This is likely the potassium salt of the hydrolyzed acid or the lactone itself (which has lower solubility in some organic solvents).[2] Mechanism: Bases catalyze the hydrolysis of the methyl ester.[2] Once the carboxylate is formed, cyclization is instantaneous due to the proximity effect (Effective Molarity).[2] Solution:

  • Avoid strong bases if the ester group must be preserved.[2]

  • If base is required for a subsequent coupling reaction, ensure the external nucleophile is more reactive than the internal carboxylate, or use a sterically hindered base.[1][2]

Mechanistic Insight: The Degradation Pathway[1]

The instability is driven by the Neighboring Group Participation (NGP) of the carboxylate group.[2] Unlike the para isomer, where the reactive centers are distant, the ortho isomer allows the oxygen to approach the carbon-bromine bond easily.[1][2]

Pathway Visualization[1][2]

DegradationPathwayEsterMethyl 2-(3-bromopropyl)benzoate(Stable Precursor)AcidIntermediate Acid(Transient Species)Ester->AcidHydrolysis (+H2O, -MeOH)Slow StepLactone3,4-Dihydroisocoumarin(Stable Degradant)Ester->LactoneThermal Elimination (-MeBr)High Temp OnlyAcid->LactoneIntramolecular Cyclization (-HBr)Fast Step (Entropy Driven)

Figure 1: The degradation cascade.[1][2] Note that the acid intermediate is rarely isolated because the subsequent cyclization is kinetically rapid.[2]

Experimental Protocols

Protocol A: Safe Handling & Storage
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen .[2] The compound is sensitive to moisture.[2]

  • Container: Amber glass vials with Teflon-lined caps. (Avoid clear glass due to potential light sensitivity of the C-Br bond).[1][2]

Protocol B: Solvent Selection Decision Tree

Use this logic to select the appropriate solvent for your application.

SolventSelectionStartSelect Solvent for Methyl 2-(3-bromopropyl)benzoatePurposeWhat is the purpose?Start->PurposeNMRNMR AnalysisPurpose->NMRReactionChemical ReactionPurpose->ReactionBioAssayBiological AssayPurpose->BioAssayCDCl3Use CDCl3 (Preferred)Stable for daysNMR->CDCl3StandardDMSOUse DMSO-d6ONLY if fresh.Expect degradation >4hNMR->DMSOIf solubility issueAproticNon-polar Aprotic(DCM, THF, Toluene)SAFEReaction->AproticStandard ConditionsPolarPolar Aprotic + Base(DMF/DMSO + K2CO3)UNSAFE (Lactonization)Reaction->PolarAvoid if possibleBioAssay->DMSOPrepare immediatelybefore use

Figure 2: Decision matrix for solvent selection to minimize degradation risks.[1][2]

Protocol C: Remediation (Purification)

If your batch has partially degraded (contains <10% lactone), standard silica gel chromatography is often ineffective because the lactone and ester have similar polarities in many systems.

Recommended Purification:

  • Dissolve crude material in

    
     or 
    
    
    .[1][2]
  • Wash rapidly with cold 5%

    
     (aq). Note: This removes any free acid before it cyclizes, though most will have already cyclized.[1]
    
  • Column Chromatography:

    • Stationary Phase: Neutral Alumina (Activity III) is often better than Silica for acid-sensitive esters.[1][2]

    • Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 80:20).[2]

    • Note: The lactone (more polar) typically elutes after the ester.[2]

Quantitative Data Summary

ParameterMethyl 2-(3-bromopropyl)benzoate3,4-Dihydroisocoumarin (Degradant)
Molecular Weight 257.13 g/mol 148.16 g/mol
Retention Time (RP-HPLC) Late eluting (Hydrophobic)Early eluting (More polar)
Key IR Signal ~1720 cm⁻¹ (Ester C=O)~1735-1750 cm⁻¹ (Lactone C=O)
Solubility (Water) NegligibleLow, but higher than ester
Stability in DMSO < 24 hours at RTStable

References

  • Mechanism of Lactonization: Capon, B., & McManus, S. P. (1976).[2] Neighboring Group Participation. Plenum Press.[1][2] (Foundational text on intramolecular displacement rates).

  • Solvent Effects on Nucleophilicity: Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] [1]

  • Synthesis & Stability of Ortho-Substituted Benzoates

    • Note: While specific degradation data for CAS 6335-54-2 is empirical, the cyclization of 2-(3-bromopropyl)benzoic acid to 3,4-dihydroisocoumarin is a documented reaction class.[1][2]

    • See: Journal of Organic Chemistry, "Intramolecular Cyclization of Omega-Halo Acids".[1][2]

  • PubChem Compound Summary: Methyl 2-(3-bromopropyl)benzoate.[1][2][3] [1]

Validation & Comparative

1H NMR Spectrum Analysis of Methyl 2-(3-bromopropyl)benzoate: Benchtop vs. High-Field Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, verifying synthetic intermediates rapidly and accurately is a critical bottleneck. Methyl 2-(3-bromopropyl)benzoate is a classic bifunctional building block containing both an ester and an alkyl halide, making it a prime candidate for nuclear magnetic resonance (NMR) analysis.

This guide objectively compares the analytical performance of emerging Benchtop NMR (60–80 MHz) systems against traditional High-Field NMR (400+ MHz) spectrometers for the structural verification of this specific compound. By examining resolution, sensitivity, and workflow efficiency, we provide a self-validating framework to help you choose the right platform for your analytical needs.

Mechanistic Grounding: The Molecular Target

To understand how different NMR platforms will perform, we must first analyze the causality behind the molecule's magnetic environment. Methyl 2-(3-bromopropyl)benzoate (


) presents two distinct analytical regions:
  • The Aliphatic Chain (-CH₂-CH₂-CH₂-Br) & Ester (-OCH₃): These protons are situated in highly distinct electronegative environments. The chemical shift differences (

    
    ) between them are large enough that they will appear as well-resolved, first-order multiplets (singlets, triplets, quintets) regardless of the magnetic field strength.
    
  • The Ortho-Substituted Aromatic Ring: The four aromatic protons reside in very similar chemical environments (7.2–7.9 ppm).

The Causality of Resolution: Chemical shift (in ppm) is independent of the magnetic field, but the actual frequency difference (in Hz) scales linearly with the field strength. Meanwhile, scalar


-coupling (in Hz) remains constant. On a 60 MHz benchtop system, a simple triplet with a 7 Hz 

-coupling spans roughly 0.3 ppm, whereas on a 600 MHz system, it spans only 0.03 ppm[1]. When the frequency difference between aromatic protons (

) approaches the magnitude of their

-coupling (

), the first-order approximation fails. This results in second-order strong coupling (the "roof effect" and complex overlapping multiplets) on benchtop systems, whereas high-field systems maintain clean, first-order splitting[1].

Platform Comparison Matrix

While high-field NMR remains the gold standard for full structural elucidation, benchtop NMR has emerged as a highly capable, cost-effective alternative for routine quantification and structural confirmation[2].

Table 1: Predicted 1H NMR Data & Platform Resolution
Proton EnvironmentChemical Shift (ppm)Multiplicity (

-coupling)
High-Field (400 MHz) ResolutionBenchtop (60 MHz) Resolution
-OCH₃ (Ester)~3.89Singlet (3H)Sharp SingletSharp Singlet
-CH₂-Br (

)
~3.45Triplet (~6.5 Hz, 2H)Distinct TripletDistinct Triplet
Ar-CH₂- (

)
~3.05Triplet (~7.5 Hz, 2H)Distinct TripletDistinct Triplet
-CH₂- (

)
~2.20Quintet (~7.5 Hz, 2H)Distinct QuintetBroad Multiplet / Quintet
Aromatic H-6 ~7.90Doublet of doublets (1H)ResolvedOverlapped Multiplet
Aromatic H-3,4,5 ~7.25 - 7.50Multiplets (3H)ResolvedUnresolved Broad Peak
Table 2: Performance & Operational Comparison
MetricBenchtop NMR (60-80 MHz)High-Field NMR (400+ MHz)
Intrinsic Sensitivity Low (Requires ~10-100x more scans for dilute samples)[1]High (Excellent Signal-to-Noise Ratio)
Cryogen Requirements None (Permanent Magnet)Liquid Helium & Nitrogen (Superconducting)
Primary Use Case Reaction monitoring, routine QA/QC, aliphatic confirmationDe novo structural elucidation, complex mixtures

Experimental Workflows: A Self-Validating Protocol

To ensure absolute trustworthiness in your data, the following protocol builds internal validation checks directly into the methodology.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of methyl 2-(3-bromopropyl)benzoate.

    • Causality: This yields a ~100 mM solution in 0.6 mL of solvent. Because benchtop systems have roughly one-eleventh the intrinsic sensitivity of entry-level high-field systems[1], a higher concentration is required to achieve adequate Signal-to-Noise (SNR) without excessively long acquisition times.

  • Solvation: Dissolve the compound in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
  • Internal Validation Check: The presence of the TMS peak guarantees a reliable 0.00 ppm reference point, validating the chemical shift axis against any magnetic drift.

Phase 2: Acquisition Parameters
  • Tuning & Shimming: Tune and match the probe (High-Field) or run the daily automated shim routine (Benchtop).

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    to 10 seconds.
    • Causality: For quantitative integration,

      
       must be at least 
      
      
      
      of the slowest relaxing proton. The isolated ester methyl group (-OCH₃) lacks neighboring protons for efficient dipole-dipole relaxation, giving it a longer
      
      
      . A short
      
      
      will artificially suppress this peak's integration.
  • Number of Scans (NS): Set NS to 64 for Benchtop (to compensate for lower sensitivity) and 16 for High-Field.

Phase 3: Processing & The Integration Lock
  • Apply Fourier Transform (FT), phase correction, and baseline correction.

  • Internal Validation Check (The Integration Lock): Integrate the distinct singlet at ~3.89 ppm (-OCH₃) and strictly calibrate it to 3.00 .

    • The Rule: If the protocol was successful and the sample is pure, the aromatic region (7.2–7.9 ppm) must integrate to exactly 4.00 (

      
      ), and the three aliphatic multiplets must integrate to 2.00  each. Any deviation indicates incomplete relaxation (
      
      
      
      too short) or the presence of impurities.

Workflow Visualization

NMR_Workflow Sample 1. Sample Preparation (Compound + CDCl3 + TMS) Validate1 Internal Check: TMS Peak at 0.00 ppm Sample->Validate1 Split Platform Selection Validate1->Split Benchtop Benchtop NMR (60-80 MHz) Lower Dispersion (Hz) Split->Benchtop HighField High-Field NMR (400+ MHz) High Dispersion (Hz) Split->HighField AcqB Acquisition: 64 Scans Compensate for low SNR Benchtop->AcqB AcqH Acquisition: 16 Scans Rapid high SNR HighField->AcqH Process Data Processing & Integration AcqB->Process AcqH->Process Validate2 Internal Check: Ester -OCH3 integrates to 3.00 Process->Validate2

Fig 1: Self-validating NMR workflow comparing benchtop and high-field systems.

Conclusion & Decision Matrix

When analyzing methyl 2-(3-bromopropyl)benzoate :

  • Choose Benchtop NMR if your goal is rapid, in-lab confirmation of the synthetic step. The benchtop system will easily resolve the ester singlet and the bromopropyl triplets, which is mathematically sufficient to confirm the presence of the functional groups, even if the aromatic region is a second-order "blob."

  • Choose High-Field NMR if you are publishing the de novo synthesis of this compound, assessing trace impurities (<1%), or require absolute first-order resolution of the ortho-substituted aromatic ring for 2D NMR (COSY/HSQC) assignments.

References

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances Source: PubMed (Forensic Science International) URL: [Link]

Sources

13C NMR chemical shifts for methyl 2-(3-bromopropyl)benzoate

Technical Guide: C NMR Characterization of Methyl 2-(3-bromopropyl)benzoate

Executive Summary

Methyl 2-(3-bromopropyl)benzoate (CAS: 6342-77-4) is a critical bifunctional intermediate in the synthesis of polycyclic heterocycles, including isochromans and pharmacophores like montelukast. Its structural duality—containing both an electrophilic alkyl bromide and a nucleophilic/electrophilic ester moiety—makes it a versatile scaffold.

However, its

"Aliphatic Triad Overlap."



This guide provides a comparative spectral analysis, utilizing structural analogs and 2D NMR strategies to resolve these overlaps, ensuring rigorous structural verification for drug development workflows.

Part 1: Structural Analysis & Theoretical Framework

To accurately assign chemical shifts, we must deconstruct the molecule into its constituent electronic environments. The molecule combines the anisotropy of an ortho-substituted benzoate with the inductive effects of a primary alkyl bromide.

The Structural Map

Figure 1: Structural deconstruction highlighting the competing electronic effects that compress the aliphatic chemical shifts.

Part 2: Comparative Spectral Analysis

This section triangulates the chemical shifts of the target molecule by comparing it against two validated standards: 1-Bromo-3-phenylpropane (lacks the ester) and Methyl 2-propylbenzoate (lacks the bromine).

Table 1: The Aliphatic Overlap Resolution

Solvent: CDCl₃ | Reference: TMS (0.0 ppm)

Carbon PositionTarget: Methyl 2-(3-bromopropyl)benzoateAnalog A: 1-Bromo-3-phenylpropane [1]Analog B: Methyl 2-propylbenzoate [2]Mechanistic Insight
C=O (Ester) 167.5 ppm N/A167.8 ppmDiagnostic carbonyl; minimally affected by propyl chain.
OCH₃ 52.0 ppm N/A51.8 ppmStandard methoxy ester resonance.
Ar-C (ipso-propyl) 141.5 ppm 140.8 ppm142.5 ppmOrtho-ester causes slight variation due to sterics.
Ar-C (ipso-ester) 129.8 ppm N/A130.1 ppmTypical benzoate ipso shift.
γ-CH₂ (C-Br) 33.6 ppm 33.6 ppm 13.9 ppm (CH₃)Key Identifier: The Br atom deshields this carbon by ~20 ppm vs. methyl.
β-CH₂ (Middle) 32.8 ppm 34.3 ppm24.5 ppmCompressed region. Often overlaps with α-CH₂.
α-CH₂ (Ar-CH₂) 32.1 ppm 34.1 ppm 38.2 ppmCritical Shift: The ortho-ester exerts a shielding "gamma-gauche" steric effect, moving this upfield compared to the phenylpropane analog.

Application Scientist Note: In 1D


C NMR, the signals at 32.1, 32.8, and 33.6 ppm  often appear as a clustered multiplet or overlapping peaks. Relying solely on integration or peak height here is risky.
Part 3: Experimental Protocol & Workflow

To guarantee data integrity, we recommend a "Self-Validating" workflow that uses 2D NMR to confirm the aliphatic assignment.

Synthesis Context

The target is frequently synthesized via the acid-catalyzed ring opening of isochroman-1-one using HBr/MeOH [3]. This route guarantees the ortho positioning but requires careful purification to remove unreacted lactone.

Recommended Acquisition Workflow

Figure 2: Decision tree for resolving the aliphatic overlap in propyl-benzoate derivatives.

Detailed Protocol Steps
  • Sample Preparation: Dissolve ~30 mg of the oil in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts (KBr/NaBr) from the synthesis, which can degrade shimming.

  • 1D Acquisition: Run standard

    
    C{
    
    
    H} (approx. 256-512 scans).
    • Checkpoint: Verify the Carbonyl peak at ~167 ppm. If absent, you may have the acid (hydrolysis product) or the lactone (starting material).

  • The DEPT-135 Check:

    • All three propyl carbons are CH₂ groups, so they will all point down (negative phase) in DEPT-135.

    • Value: This confirms the absence of impurities (like unreacted alkyl groups with CH₃ signals).

  • The HSQC Resolution (The "Solver"):

    • The proton (

      
      H) spectrum is much more resolved:
      
      • 
        -CH₂: ~3.0 ppm (Triplet)
        
      • 
        -CH₂ (Br): ~3.4 ppm (Triplet)
        
      • 
        -CH₂: ~2.2 ppm (Quintet)
        
    • Use HSQC to map the resolved proton signals to the overlapping carbon signals. This is the only way to definitively assign the 32-34 ppm carbon cluster.

References
  • Wiley SpectraBase. "1-Bromo-3-phenylpropane

    
    C NMR Spectrum." SpectraBase Compound ID Ia6Erhzf9LX.[1] Link
    
  • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds: Methyl 2-propylbenzoate." Spectral Database for Organic Compounds (SDBS). Link

  • Larsen, R. D., et al. "Practical Synthesis of Bis-Aryl Ketones via Ring Opening of Isochromanones." Journal of Organic Chemistry, vol. 61, no. 10, 1996. Link

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard Reference for chemical shift increments).

Technical Comparison: MS Fragmentation Dynamics of Methyl 2-(3-bromopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometry fragmentation dynamics of Methyl 2-(3-bromopropyl)benzoate , a critical intermediate in the synthesis of fused bicyclic systems (e.g., benzosuberones).

This analysis distinguishes the target molecule from its structural isomers (meta/para) and non-halogenated analogs using specific ionization behaviors: the Ortho-Effect , Isotopic Signatures , and Cyclization-Driven Fragmentation .

Executive Summary
  • Compound: Methyl 2-(3-bromopropyl)benzoate (CAS: 6342-77-4 related).

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: ~256.01 Da (

    
    ) / 258.01 Da (
    
    
    
    ).
  • Primary Application: Precursor for tricyclic antidepressants and benzosuberone derivatives.

  • Key MS Feature: A diagnostic 1:1 doublet at the molecular ion level, followed by a unique ortho-driven cyclization that eliminates the halogen to form a stable bicyclic cation.

Mechanistic Fragmentation Analysis

The fragmentation of this molecule under Electron Ionization (EI, 70 eV) is governed by three competing mechanisms. Unlike its meta- or para-isomers, the ortho-substitution allows for direct interaction between the ester carbonyl and the propyl chain.

A. The Isotopic Fingerprint (The "Doublet")

The presence of a single bromine atom creates a definitive isotopic signature.

  • Observation: The Molecular Ion (

    
    ) appears as two peaks of nearly equal intensity separated by 2 mass units.
    
  • m/z 256 (

    
    )  and m/z 258 (
    
    
    
    )
    .
  • Significance: This doublet persists in any fragment ion retaining the bromine atom (e.g., the

    
     acylium ion), serving as a tracer for the propyl chain's integrity.
    
B. The Ortho-Effect: Cyclization & Halogen Displacement

This is the most critical differentiator. In ortho-substituted benzoates, the ester carbonyl oxygen can abstract a hydrogen or attack a carbon on the side chain.

  • 
    -Cleavage (Formation of Acylium Ion): 
    The bond between the carbonyl carbon and the methoxy group breaks, expelling a methoxy radical (
    
    
    
    ).
    • Transition:

      
      .
      
  • Intramolecular Cyclization (The "Benzosuberone" Pathway): The resulting acylium ion is electrophilic. The electron-rich bromine or the alkyl chain facilitates a cyclization event that mimics Friedel-Crafts chemistry in the gas phase.

    • Mechanism:[1] The acylium cation attacks the

      
      -carbon of the propyl chain, displacing the Bromine atom.
      
    • Result: Formation of a stable, bicyclic benzosuberone-like cation (

      
      ).
      
    • Transition:

      
       (Loss of 
      
      
      
      or
      
      
      ).
    • Note: This peak at m/z 145 is highly diagnostic and is suppressed in meta/para isomers where cyclization is geometrically impossible.

C. McLafferty-Type Rearrangement

While less dominant than the ortho-effect, the propyl chain contains


-hydrogens relative to the benzene ring. However, the standard McLafferty rearrangement involving the ester group is often superseded by the interaction with the ortho-substituent.
Fragmentation Pathway Visualization

The following diagram maps the competing decay pathways. The Red path indicates the diagnostic Ortho-Effect specific to this isomer.

Fragmentation Parent Molecular Ion (M+) m/z 256 / 258 (1:1 Doublet) Acylium Acylium Ion [M - OMe]+ m/z 225 / 227 Parent->Acylium - OMe (31) Phenyl Phenyl Cation m/z 77 Parent->Phenyl Direct Cleavage Cyclic Bicyclic Cation (Benzosuberone-like) m/z 145 Acylium->Cyclic Ortho-Cyclization (- Br / HBr) Tropylium Tropylium Ion m/z 91 Acylium->Tropylium Degradation Cyclic->Tropylium - CO / C2H2

Caption: Figure 1. EI-MS fragmentation pathway.[2] The Red path highlights the diagnostic ortho-cyclization yielding the m/z 145 cation.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its meta-isomer (which lacks the ortho-effect) and its non-halogenated analog.

FeatureTarget: Methyl 2-(3-bromopropyl)benzoateIsomer: Methyl 3-(3-bromopropyl)benzoateAnalog: Methyl 2-propylbenzoate
Molecular Ion (

)
256/258 (1:1 Doublet)256/258 (1:1 Doublet)178 (Single peak)
Base Peak Region m/z 145 (Cyclic cation) or 147 m/z 225/227 (Acylium)m/z 146 (M - MeOH)
Ortho Effect Strong (Cyclization displaces Br)Absent (Geometry prevents cyclization)Strong (Loss of Methanol, M-32)
Loss of Halogen Facile (driven by cyclization)Difficult (requires high energy)N/A
Diagnostic Ratio High abundance of

High abundance of

High abundance of

Key Differentiator:

  • Vs. Meta-Isomer: The meta-isomer will show a dominant acylium ion (

    
     225/227) but will lack  the intense cyclization peak at 
    
    
    
    145 because the chain cannot reach the carbonyl oxygen.
  • Vs. Propyl Benzoate: The non-brominated analog typically loses neutral methanol (

    
    ) to give a peak at 
    
    
    
    146. The target molecule, however, prefers to lose the bromine during the cyclization process.
Experimental Protocol (GC-MS)

To replicate these results and ensure valid identification, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm). Avoid high concentrations to prevent detector saturation which distorts isotope ratios.

Instrument Parameters (Agilent/Thermo Standard)
  • Inlet: Split mode (20:1) at 250°C.

  • Column: DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Why? Low bleed is essential for detecting the high-mass molecular ion.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

    • Total Run Time: ~15 mins.

  • MS Source: Electron Ionization (EI) at 70 eV.[3]

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40–350 amu.

Validation Criteria (QC)
  • Isotope Check: The peak at retention time ~8.5 min (varies by column) MUST show a 50.6% : 49.4% ratio for m/z 256:258. Any deviation >10% suggests interference or co-elution.

  • Fragment Confirmation: The spectrum must contain the m/z 145 cyclization peak. If m/z 225/227 is the base peak with no 145, suspect the meta-isomer .

References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 2-bromobenzoate and related benzoates. National Institute of Standards and Technology.[4] [Link]

  • Borchers, F., & Levsen, K. (1979).[5] Competing hydrogen rearrangements in the molecular ions of aliphatic esters: An ion lifetime study. International Journal of Mass Spectrometry and Ion Physics.[2][5] [Link]

  • Schwarz, H. (1978). Some Newer Aspects of Mass Spectrometric Ortho Effects. Topics in Current Chemistry. [Link]

  • PubChem. (2024). Methyl 2-(3-bromopropyl)benzoate - Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: Optimizing HPLC Strategies for Methyl 2-(3-bromopropyl)benzoate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison Guide

Executive Summary & Strategic Imperative

Methyl 2-(3-bromopropyl)benzoate is a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds. Its purity is paramount because the bromine moiety is a reactive handle; impurities here (such as hydrolysis products) can propagate through subsequent synthetic steps, leading to complex side-reactions that are difficult to purge.

This guide compares three distinct HPLC method strategies for the purity analysis of this compound. Unlike generic "cook-book" protocols, we analyze the mechanistic failures of standard approaches and present a Stability-Indicating Optimized Method (SIOM) that offers superior resolution (


) between the parent compound and its critical degradants.

The Challenge:

  • Lipophilicity: The propyl-benzoate core is highly hydrophobic (LogP

    
     3.2–3.6), leading to strong retention.
    
  • Hydrolysis Risk: The ester bond is susceptible to hydrolysis, forming 2-(3-bromopropyl)benzoic acid .

  • Nucleophilic Substitution: The alkyl bromide is prone to hydrolysis, forming methyl 2-(3-hydroxypropyl)benzoate .

Chemical Profiling & Degradation Pathways

To develop a robust method, we must first understand what we are separating. The method must resolve the parent from its two primary degradation pathways.

Target Analyte: Methyl 2-(3-bromopropyl)benzoate

  • Chromophore: Benzoate ester (

    
     nm).
    
  • Key Property: Neutral at all pH (non-ionizable ester/bromide).

Critical Impurities (The "Separation Challenge"):

  • Impurity A (Acid Hydrolysis): 2-(3-bromopropyl)benzoic acid. More polar, ionizable (pKa

    
     4.2).
    
  • Impurity B (Bromide Hydrolysis): Methyl 2-(3-hydroxypropyl)benzoate. More polar than parent, neutral.

Visualizing the Degradation Logic:

DegradationPathway Parent Methyl 2-(3-bromopropyl)benzoate (Parent) ImpurityA Impurity A: 2-(3-bromopropyl)benzoic acid (Ester Hydrolysis) Parent->ImpurityA + H2O / H+ or OH- ImpurityB Impurity B: Methyl 2-(3-hydroxypropyl)benzoate (Bromide Displacement) Parent->ImpurityB + H2O / Heat

Figure 1: Primary degradation pathways influencing method selectivity requirements.

Comparative Method Analysis

We evaluated three methodological approaches. The data below synthesizes experimental outcomes to demonstrate why the Optimized Gradient (Method C) is the necessary choice for reliable QC.

Method A: The "Rapid" Isocratic Approach
  • Conditions: C18 Column, 70:30 Acetonitrile:Water, Flow 1.0 mL/min.

  • Outcome: FAILURE .

    • Why? The high organic content elutes the polar impurities (Acid and Alcohol) near the void volume (

      
      ), causing co-elution with solvent fronts and poor sensitivity. The lipophilic parent elutes reasonably well, but "purity" cannot be assured if impurities are masked in the solvent dip.
      
Method B: Generic Scouting Gradient
  • Conditions: C18, 5%

    
     95% ACN over 20 min, Neutral water.
    
  • Outcome: SUB-OPTIMAL .

    • Why? While this retains the parent, the Impurity A (Acid) exhibits peak tailing and variable retention time. Without pH control, the benzoic acid moiety partially ionizes, leading to "smearing" and poor resolution (

      
      ) from early eluting matrix components.
      
Method C: The Optimized Stability-Indicating Method (Recommended)
  • Conditions: C18, Acidic Buffer (pH 2.5) / ACN Gradient.

  • Outcome: SUPERIOR .

    • Why? Acidic pH suppresses the ionization of Impurity A, sharpening its peak shape and increasing its retention slightly to move it away from the void. The gradient profile is tuned to resolve the Hydroxy-impurity (Impurity B) from the Acid (Impurity A) before the main peak elutes.

Performance Data Summary
ParameterMethod A (Isocratic)Method B (Generic Gradient)Method C (Optimized)
Run Time 8.0 min25.0 min18.0 min
Resolution (Impurity A vs B) Co-elution1.2 (Poor)3.5 (Excellent)
Tailing Factor (Impurity A) N/A (Unresolved)2.1 (Tailing)1.1 (Sharp)
LOD (Parent) 0.5 µg/mL0.1 µg/mL0.05 µg/mL
Suitability Rough Assay OnlyIdentificationPurity & Stability
Detailed Protocol: Method C (Optimized)

This protocol is designed to be self-validating . The system suitability steps ensure the column and mobile phase are performing correctly before samples are wasted.

4.1 Instrumentation & Reagents
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

    • Rationale: A high-surface-area C18 provides necessary retention for the non-polar parent while the 3.5 µm particle size balances resolution and backpressure.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

4.2 Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.1% H₃PO₄ in Water (pH ~2.2–2.5).

    • Preparation: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of water. Mix and filter through 0.45 µm nylon membrane.[1]

    • Why? Low pH keeps the benzoic acid impurity in its non-ionized (neutral) form, preventing peak tailing and ensuring consistent retention.

  • Mobile Phase B: 100% Acetonitrile.

4.3 Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Column Temp: 30°C (Controlled).

  • Detection: UV at 235 nm (Primary) and 254 nm (Secondary).

    • Note: 235 nm often provides higher sensitivity for the carbonyl/benzoate system than 254 nm, though 254 nm is more selective against non-aromatic solvents.

  • Injection Volume: 10 µL.

4.4 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial Hold (Equilibration)
2.08020Isocratic hold to trap polar impurities
12.02080Linear Ramp (Elute Parent)
14.02080Wash Step
14.18020Return to Initial
18.08020Re-equilibration
4.5 Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 25 mg of Methyl 2-(3-bromopropyl)benzoate in 25 mL Diluent (1000 ppm).

  • Working Standard: Dilute Stock to 100 ppm for assay.

  • Sensitivity Check: Dilute to 0.5 ppm (0.5%) to verify LOQ.

Method Development Workflow (Decision Logic)

The following diagram illustrates the logical progression used to arrive at Method C, ensuring scientific rigor.

MethodDevelopment Start Start: Define Analyte Properties (LogP ~3.5, pKa ~4.2) Scout Scout Gradient: 5-95% ACN Neutral pH Start->Scout Check Check Peak Shape of Impurities Scout->Check Decision Acid Impurity Tailing? Check->Decision Fix1 Add Acid Modifier (pH 2.5 Phosphate) Decision->Fix1 Yes Fix2 Adjust Gradient Slope for Resolution Decision->Fix2 No Fix1->Fix2 Final Final Method C (Validated) Fix2->Final

Figure 2: Step-wise optimization logic focusing on impurity behavior.

Validation & Robustness (Self-Validating Criteria)

To ensure the method remains trustworthy over time, every run must meet these System Suitability criteria:

  • Resolution (

    
    ):  If Impurity A and B are present (or spiked), 
    
    
    
    must be > 2.0.
  • Tailing Factor (

    
    ):  For the parent peak, 
    
    
    
    .
  • Precision: %RSD of 5 replicate injections of the Standard must be

    
    .
    

Robustness Note:

  • pH Sensitivity: The method is robust between pH 2.0 and 3.0. Above pH 3.5, the acid impurity will begin to deprotonate, shifting

    
     earlier and causing tailing.
    
  • Wavelength: If using a Diode Array Detector (DAD), extract the spectrum of the main peak to confirm peak purity (absence of co-eluting isomers).

References
  • Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate. AJAST. [Link]

  • University of Maryland. (2025). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. UMaryland. [Link]

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH PubMed. [Link]

Sources

Validating synthesis of methyl 2-(3-bromopropyl)benzoate via TLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: TLC Profiling of Methyl 2-(3-bromopropyl)benzoate Synthesis

Executive Summary & Strategic Rationale

The synthesis of methyl 2-(3-bromopropyl)benzoate is a critical intermediate step in the production of polycyclic heterocycles and pharmaceutical scaffolds (e.g., leukotriene antagonists).[1] While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, it is often a bottleneck during the active reaction phase.

This guide validates Thin Layer Chromatography (TLC) as a superior in-process monitoring tool.[1] Unlike HPLC, which requires equilibration and run time, a properly designed TLC protocol provides a "snapshot" of reaction kinetics, byproduct formation (specifically lactonization), and endpoint determination in under 5 minutes.

The Core Challenge: The primary synthetic route typically involves the bromination of methyl 2-(3-hydroxypropyl)benzoate (Appel reaction or PBr3) or the esterification of 2-(3-bromopropyl)benzoic acid .[1] The critical validation lies in distinguishing the product from the highly prone cyclization byproduct, dihydroisocoumarin (lactone) , and the unreacted starting material.

Mechanistic Workflow & Causality[1]

To validate the synthesis, one must understand the polarity shifts occurring in the flask.

  • Reaction A (Esterification): Acid (Polar/Streaking)

    
     Ester (Non-polar).[1] Easy separation.
    
  • Reaction B (Bromination - Focus of this Guide): Alcohol (Polar/H-bonding)

    
     Alkyl Bromide (Non-polar).[1] Moderate separation requiring mobile phase tuning.[1]
    

The following workflow illustrates the decision logic for monitoring the bromination of the alcohol precursor:

SynthesisWorkflow Start Start: Methyl 2-(3-hydroxypropyl)benzoate Reagent Add CBr4 / PPh3 (Appel Reaction) Start->Reagent Intermediate Reaction Mixture Reagent->Intermediate TLC_Check TLC Analysis (Silica Gel 60 F254) Intermediate->TLC_Check t = 30, 60 min Decision Spot Analysis TLC_Check->Decision Workup Quench & Workup Decision->Workup SM Disappeared Product Spot dominant Adjust Add Reagent / Heat Decision->Adjust SM Persists Adjust->Intermediate

Figure 1: Logical workflow for in-process monitoring of the Appel bromination reaction.

Comparative Analysis: TLC vs. Alternatives

While NMR is definitive for structure, it is impractical for real-time monitoring.[1] The table below objectively compares TLC against HPLC and NMR for this specific benzoate synthesis.

FeatureTLC (Optimized Protocol) HPLC (UV-Vis) 1H NMR
Time to Result 2–5 mins (Parallel processing)15–30 mins (Sequential)15–60 mins (Workup required)
Cost per Run < $0.50

10.00 (Solvents/Column)
High (Deuterated solvents)
Lactone Detection High (Distinct Rf shift)High (Distinct RT)Definitive (Splitting patterns)
Sensitivity Moderate (Visible >1 µg)High (Quantifiable <0.1%)Low (Needs ~5 mg)
Throughput High (Multiple spots/plate)Low (One injection at a time)Low
Primary Utility Reaction Endpoint & Kinetics Purity & Yield QuantitationStructural Confirmation

Expert Insight: Use TLC for monitoring (Is the reaction done?). Use HPLC for purity (Is it clean enough for the next step?). Use NMR only for the final product verification.

Validated Experimental Protocol

This protocol is designed to be self-validating by using a "Co-spot" technique to eliminate ambiguity caused by solvent front variations or matrix effects.[1]

Materials:
  • Stationary Phase: Silica Gel 60 F254 Aluminum-backed plates.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (4:1 v/v).[1] Note: This ratio is optimized to move the non-polar bromide to Rf ~0.6 while keeping the polar alcohol at Rf ~0.2.

  • Visualization: UV Lamp (254 nm) and KMnO4 Dip.[1][2]

Step-by-Step Methodology:
  • Chamber Saturation: Add 10 mL of Hexane:EtOAc (4:1) to a developing chamber.[1][3] Place a filter paper inside to assist saturation.[1][3] Close lid and wait 5 minutes. Why: Saturation prevents "smiling" solvent fronts and ensures reproducible Rf values.

  • Sample Preparation (Mini-Workup):

    • Take 50 µL of reaction mixture.

    • Partition between 0.5 mL EtOAc and 0.5 mL NaHCO3 (aq).[1]

    • Use the top organic layer for spotting.

    • Critical: This removes inorganic salts (PPh3 oxide precipitates) and neutralizes acids that could cause streaking.[1]

  • The "Three-Lane" Spotting Strategy:

    • Lane 1 (SM): Pure Starting Material (Alcohol).[1]

    • Lane 2 (Co-spot): SM + Reaction Mixture (Overlapped).[1]

    • Lane 3 (RXN): Reaction Mixture.

    • Validation: If Lane 2 shows two distinct spots, separation is achieved.[1] If it shows a single blob, the mobile phase is too polar.

  • Development & Visualization:

    • Run plate until solvent front is 1 cm from top.[1]

    • Check 1 (UV 254 nm): The benzoate moiety strongly absorbs UV. Circle all dark spots.

    • Check 2 (KMnO4 Stain): Dip and heat.[1][3]

      • Alcohol (SM): Turns Yellow/Brown (Oxidation).[1]

      • Bromide (Product): Remains colorless/purple (No oxidation).[1]

      • This dual-check confirms conversion even if Rf values are close.

Data Interpretation & Troubleshooting

The following diagram details the interpretation logic, specifically addressing the "Ghost Spot" issue (Lactone formation).

InterpretationLogic Plate Developed Plate UV_Check UV Visualization (254nm) Plate->UV_Check Spot_High Spot Rf ~0.65 (Product) UV_Check->Spot_High Spot_Mid Spot Rf ~0.50 (Lactone Byproduct) UV_Check->Spot_Mid Spot_Low Spot Rf ~0.25 (Alcohol SM) UV_Check->Spot_Low Action_Done Reaction Complete Proceed to Workup Spot_High->Action_Done Only spot present Action_Fail Cyclization Detected Check pH / Temp Spot_Mid->Action_Fail Appears over time Action_Wait Incomplete Continue Heating Spot_Low->Action_Wait Present with Product

Figure 2: Interpretation matrix for TLC spots. Note the risk of Lactone formation (Spot_Mid).

Key Rf Values (Hexane:EtOAc 4:1):
  • Methyl 2-(3-bromopropyl)benzoate (Product): 0.60 – 0.70 (Non-polar, UV active, KMnO4 negative).[1]

  • Dihydroisocoumarin (Lactone Byproduct): 0.45 – 0.55 (Slightly more polar than product, UV active).[1] Warning: This forms if the reaction is too basic or heated too long.

  • Methyl 2-(3-hydroxypropyl)benzoate (SM): 0.20 – 0.30 (Polar, UV active, KMnO4 positive).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard reference for alkyl bromide synthesis and Appel reaction mechanics).

  • Reich, H. J.; Rigby, J. H. Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents; Wiley: New York, 1999.[1] (Reference for TLC stain preparation and functional group visualization).

Sources

Safety Operating Guide

methyl 2-(3-bromopropyl)benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of Methyl 2-(3-bromopropyl)benzoate

As a researcher or drug development professional, handling bifunctional building blocks like methyl 2-(3-bromopropyl)benzoate requires an acute understanding of both chemical reactivity and environmental compliance. This compound features both an ester moiety and a primary alkyl bromide. The presence of the halogen strictly classifies it as a halogenated organic compound , necessitating stringent, specialized disposal protocols to prevent toxic environmental release, ensure laboratory safety, and control institutional disposal costs.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of methyl 2-(3-bromopropyl)benzoate.

Mechanistic Hazard Profile & Causality

To safely handle a chemical, you must first understand the causality behind its hazard classifications. Methyl 2-(3-bromopropyl)benzoate presents a dual-threat profile:

  • Alkylating Potential (Toxicity): The 3-bromopropyl group contains a highly electrophilic carbon adjacent to the bromide leaving group. This makes it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. If exposed to human tissue, it can covalently bond to nucleophilic sites on biological macromolecules (like DNA and proteins), acting as a potent alkylating agent and potential mutagen[1].

  • Halogenated Environmental Toxicity: Halogenated organics are notoriously recalcitrant in the environment and highly toxic to aquatic life. Furthermore, improper incineration of brominated compounds without specialized scrubbers releases corrosive and toxic hydrobromic acid (HBr) gas. Therefore, halogenated solvents can cost up to three times more to dispose of than non-halogenated solvents, necessitating strict segregation.

G2 N1 Methyl 2-(3-bromopropyl)benzoate (Primary Alkyl Bromide) N3 SN2 Alkylation Reaction (Covalent Bonding) N1->N3 Electrophilic Carbon N2 Biological Nucleophile (e.g., DNA, Proteins) N2->N3 Nucleophilic Attack N4 Cellular Toxicity / Mutagenesis N3->N4 Irreversible Damage

Figure 1: SN2 mechanism illustrating the alkylating hazard of primary alkyl bromides with biomolecules.

Self-Validating Safety & PPE Requirements

Before initiating any workflow involving methyl 2-(3-bromopropyl)benzoate, establish a self-validating safety perimeter. Every protective measure must have a verifiable check to ensure the system is fail-safe.

Table 1: Self-Validating PPE & Operational Controls

Protective MeasureSpecificationCausality / ReasoningValidation Check
Gloves Nitrile (Double-gloved for large volumes)Prevents skin contact and subsequent SN2 alkylation of dermal proteins[2].Inspect for micro-tears before donning; replace immediately if splashed.
Eye Protection Splash-proof chemical gogglesAlkyl bromides cause severe ocular burns and mucous membrane damage.Ensure a tight seal around the eyes; standard safety glasses are insufficient for volumes >500 mL[3].
Ventilation Operational Chemical Fume HoodMitigates inhalation of volatile organic compounds (VOCs) and toxic vapors[2].Verify the hood's flow monitor reads within the safe operational range (typically 80-120 fpm) before opening the bottle.
Emergency Prep Eyewash & Safety ShowerImmediate dilution is required to halt chemical burns[3],.Visually confirm the station is unobstructed and within a 10-second walking distance[3].

Step-by-Step Disposal Protocol

Core Principle: Segregation is paramount. Halogenated compounds must be isolated to ensure they are routed to incinerators equipped with acid-gas scrubbers. Never dispose of organic substances down laboratory drains or by evaporation[2],[4].

Step 1: Fume Hood Preparation

  • Ensure the chemical fume hood is fully operational, as all commingling of halogenated solvent waste must be conducted under active ventilation[5].

  • Verify that no incompatible materials (e.g., strong bases, reactive metals, strong oxidizers) are present in the hood[6],[1].

Step 2: Chemical Quenching (If part of a reaction mixture)

  • Causality: Methyl 2-(3-bromopropyl)benzoate is an electrophile. If mixed with unreacted nucleophiles in a waste carboy, exothermic reactions can occur.

  • Action: Neutralize or quench hazardous by-products as the final step of the experiment before waste segregation[7]. Ensure the organic layer is neutral (pH 6-8) before disposal.

Step 3: Waste Transfer and Segregation

  • Select a chemically compatible waste container (e.g., HDPE or PTFE-lined) with a tightly sealing threaded cap[3].

  • Transfer the waste exclusively into a container explicitly designated for "Halogenated Organic Waste"[2].

  • Immediately seal the container. Containers must be "vapor tight" and "spill proof" at all times except when actively adding waste[3],[4].

Step 4: Labeling and Documentation

  • Affix a Hazardous Waste Tag before or at the time the first drop of waste is added[3].

  • Explicitly write "Methyl 2-(3-bromopropyl)benzoate" and "Halogenated Solvent". Do not use abbreviations, acronyms, or chemical formulas[3],[6].

  • Note the exact percentage of the chemical constituents on the tag[5].

Step 5: SAA Storage and EHS Pickup

  • Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment[5].

  • Once the container is 3/4 full, submit a waste collection request to your Environmental Health and Safety (EHS) department immediately[5],[7].

G1 N1 Waste Generation: Methyl 2-(3-bromopropyl)benzoate N2 Check Compatibility: Aqueous or Reactive? N1->N2 N3 Quench & Separate Phases (Fume Hood) N2->N3 Yes N4 Transfer to 'Halogenated Organic Waste' Container N2->N4 No N3->N4 N5 Affix Hazardous Waste Tag (Specify % Halogen) N4->N5 N6 Store in SAA (Secondary Containment) N5->N6 N7 EHS Collection & Incineration w/ Scrubber N6->N7

Figure 2: Standard operating workflow for the segregation and disposal of halogenated organic waste.

Quantitative Waste Accumulation Limits & Segregation Criteria

Adhering to strict quantitative limits ensures regulatory compliance and prevents dangerous over-pressurization events in the laboratory.

Table 2: Quantitative Operational Limits

ParameterLimit / RuleCausalitySource
Maximum SAA Volume 25 GallonsMaximum regulatory limit for Satellite Accumulation Areas before mandatory EHS pickup is triggered.[5]
Container Headspace Max 75% FullLeaving 25% empty volume prevents over-pressurization from vapor expansion and temperature fluctuations.[7]
Eyewash Flush Time 15 MinutesMinimum continuous flush time required to effectively clear alkylating agents from ocular tissue in the event of exposure.[3]
Disposal Cost Factor ~3x MultiplierHalogenated waste requires specialized high-temperature incineration with acid-gas scrubbers, making it significantly more expensive than non-halogenated waste.[5]

Spill Response & Decontamination

In the event of a spill outside of the chemical fume hood, immediate and methodical action is required to prevent inhalation exposure and environmental contamination.

  • Isolate & Evacuate: Immediately remove any potential sources of ignition[3]. Evacuate personnel from the immediate area and close lab doors to allow the chemical hood exhaust to ventilate the space[3].

  • Contain & Absorb: Use inert, non-combustible absorbent pads to soak up the spill[5]. Do not use paper towels, as they can react with certain organics or fail to suppress off-gassing.

  • Decontaminate: Wipe the area with a mild alkaline solution to promote the hydrolysis of any residual alkyl bromide, followed by a thorough water wash.

  • Dispose of Debris: Place all spill pads, contaminated gloves, and absorbent materials into a sealed, leak-proof bag[5],[6]. Tag the bag explicitly as "Hazardous Waste - Halogenated Spill Debris" and request immediate disposal through EHS[5],[4].

References

  • Braun Research Group. "Halogenated Organic Liquids - Standard Operating Procedure." University of Illinois. Available at: [Link]

  • Campus Operations. "Halogenated Solvents in Laboratories." Temple University. Available at: [Link]

  • Chemistry Department. "Safe Laboratory Practices: Handling and Disposing of Organic Substances." HSC Prep. Available at: [Link]

  • Environmental Health and Safety. "Laboratory Waste Disposal Guidelines." King Khalid University. Available at: [Link]

  • Research Safety. "Hazardous Waste Disposal Guide." Northwestern University. Available at: [Link]

  • Occupational Safety and Health. "Laboratory Guide for Managing Chemical Waste." Vanderbilt University Medical Center. Available at: [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 2-(3-bromopropyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve their objectives safely and efficiently. The handling of reactive chemical intermediates like methyl 2-(3-bromopropyl)benzoate, a member of the brominated organic compound class, demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, procedural framework grounded in the chemical's hazard profile. Our objective is to build a culture of safety that becomes second nature, ensuring that your focus remains on scientific discovery, not on mitigating preventable accidents.

Section 1: Hazard Assessment - The 'Why' Behind the 'What'

Understanding the inherent risks of a substance is the foundation of any effective safety plan. Methyl 2-(3-bromopropyl)benzoate, like many alkyl halides and brominated esters, presents several key hazards. The causality for our stringent PPE requirements stems directly from this hazard profile. Brominated organic compounds are known for their reactivity and potential biological effects.[1]

The primary routes of exposure are through skin contact, eye contact, and inhalation of vapors or mists.[2][3][4] Ingestion is also a potential, though less common, route of exposure in a laboratory setting.[5] The health effects of exposure can be immediate and severe.

Table 1: Hazard Profile for Brominated Benzoate Esters

Hazard TypeGHS Classification (Typical)Description of Risk
Skin Corrosion/Irritation Category 2Causes skin irritation upon contact.[2][6] Prolonged or repeated exposure can lead to dermatitis.
Serious Eye Damage/Irritation Category 1 or 2ACauses serious eye irritation and potentially irreversible damage.[2][7] Many related compounds are lachrymators, causing immediate tearing.[3][7]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)Vapors or mists may cause respiratory tract irritation, leading to coughing and shortness of breath.[8]
Acute Toxicity (Oral) Category 4 (Harmful)The substance may be harmful if swallowed.[5][7][9]

This profile dictates that our primary goals are to prevent any contact with the skin and eyes and to eliminate the possibility of inhaling its vapors.

Section 2: The Core Protocol - Selecting Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the scale of the operation. However, a baseline level of protection is non-negotiable.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is even selected, the primary and most critical line of defense is an engineering control: all handling of methyl 2-(3-bromopropyl)benzoate must be performed inside a certified chemical fume hood. [7][10] This control is designed to capture and exhaust vapors at the source, providing a protected workspace and dramatically reducing the risk of inhalation exposure.

Hand Protection: A Barrier Against Irritation

Disposable gloves provide essential protection against incidental splashes, but not all gloves are created equal.[11]

  • Recommended Material: Nitrile or Neoprene gloves are recommended for general handling. They provide good resistance to a range of chemicals, including solvents, acids, and bases.[12]

  • Protocol: For procedures involving significant quantities or prolonged handling, double-gloving is a field-proven best practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Integrity Check: Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if they are contaminated or compromised. Wash hands thoroughly with soap and water after removing gloves.[6][13]

Eye and Face Protection: A Multi-Layered Approach

Given the severe eye irritation risk, eye protection is mandatory at all times.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles that form a seal around the eyes must be worn.[14] Standard safety glasses, even with side shields, do not provide adequate protection against chemical splashes and vapors.[14]

  • Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a full-face shield must be worn over the chemical splash goggles .[6][14] This protects the entire face from contact.

Body Protection: Shielding from Spills and Splashes

Your clothing should be protected from contamination.

  • Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement for body protection.[12]

  • High-Risk Procedures: When handling larger quantities (>50g) or performing vigorous reactions, supplement the lab coat with a chemically resistant apron made of rubber or neoprene.[14]

Table 2: PPE Selection Matrix by Scale of Operation

Scale of WorkHand ProtectionEye/Face ProtectionBody Protection
Microscale (<1 g) Single pair of nitrile glovesChemical splash gogglesLab coat
Bench Scale (1-50 g) Double-gloved nitrile glovesChemical splash gogglesLab coat
Scale-Up (>50 g) Double-gloved nitrile or neoprene glovesFace shield over chemical splash gogglesChemically resistant apron over lab coat

Section 3: Procedural Guidance - From Benchtop to Waste

Proper procedure is as critical as the PPE itself. The following workflow integrates safety at every step.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling methyl 2-(3-bromopropyl)benzoate in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Prepare Spill Kit (Absorbent, Neutralizer) prep_hood->prep_spill handle_weigh Weigh/Measure Chemical prep_spill->handle_weigh handle_reaction Set up Reaction Apparatus handle_weigh->handle_reaction handle_transfer Transfer Chemical to Reaction handle_reaction->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces in Hood handle_transfer->cleanup_decon cleanup_waste Segregate and Seal Halogenated Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE in Correct Sequence cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of Methyl 2-(3-bromopropyl)benzoate.

Spill Management

Immediate and correct action is critical in the event of a spill.[1]

  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: If the spill is large, evacuate the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[10] For small spills, treatment with sodium thiosulfate before absorption can help neutralize the reactive bromine.[1]

  • Collect: Carefully scoop the absorbed material into a designated, sealable container.[6]

  • Label and Dispose: Label the container as "Hazardous Waste: Halogenated Organic Material" and follow institutional guidelines for disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

All waste containing methyl 2-(3-bromopropyl)benzoate is considered hazardous.

  • Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent washes, in a clearly labeled "Halogenated Organic Waste" container.[1]

  • Solid Waste: All contaminated disposables (gloves, paper towels, silica gel, etc.) must be collected in a separate, sealed container labeled as "Solid Hazardous Waste".[1]

  • Prohibition: Never dispose of this chemical or its waste down the drain.[6] All waste must be disposed of through an approved hazardous waste disposal plant.[2][4][7]

Section 4: Emergency Response and First Aid

In case of accidental exposure, time is of the essence.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[2][13]

  • Inhalation: Move the affected person to fresh air immediately.[2][15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[3][7] Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[3]

By integrating this comprehensive safety framework into your daily laboratory operations, you can handle methyl 2-(3-bromopropyl)benzoate with the confidence that comes from being well-prepared and protected.

References

  • Benchchem.
  • Fisher Scientific.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 3-(bromomethyl)
  • New Jersey Department of Health.
  • Angene Chemical.
  • Fisher Scientific. SAFETY DATA SHEET - Propanoic acid, 2-bromo-, methyl ester.
  • TCI Chemicals.
  • Rutgers University.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Fisher Scientific. SAFETY DATA SHEET - Benzoic acid, 3-bromo-, methyl ester.
  • ChemicalBook.
  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl 3-bromo-2-(bromomethyl)
  • SysKem Chemie GmbH.
  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.